molecular formula C10H14O2 B7875092 1-(3-Methoxyphenyl)propan-2-ol CAS No. 34322-78-6

1-(3-Methoxyphenyl)propan-2-ol

Cat. No.: B7875092
CAS No.: 34322-78-6
M. Wt: 166.22 g/mol
InChI Key: JNKFBLWILRREOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-2-ol, with the CAS Registry Number 71901-41-2, is an organic compound of the formula C10H14O2 and a molecular weight of 166.22 g/mol . This chiral molecule is offered in its (S)-enantiomer form, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research . The compound belongs to a class of methoxyphenylpropanols, which are frequently employed as key precursors in organic synthesis. While specific mechanistic studies on this exact molecule are limited, analogs like 3-methoxyphenol are widely used in the synthesis of complex organic structures, including coumarins and resorcinarenes, highlighting the utility of such methoxy-aromatic building blocks in constructing heterocyclic compounds and macrocyclic scaffolds . As a specialty chiral building block, it is primarily of interest for developing novel chemical entities in medicinal and synthetic chemistry. Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage and handling, including consideration for cold-chain transportation, are recommended to preserve the integrity of the compound .

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKFBLWILRREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345854
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-78-6
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

1-(3-Methoxyphenyl)propan-2-ol (CAS: 34322-78-6) is a secondary alcohol and a critical chiral building block in the synthesis of centrally acting analgesics, most notably Tapentadol .[1] Structurally, it consists of a propyl backbone substituted with a hydroxyl group at the C2 position and a meta-methoxy phenyl ring at C1.[1] Its significance lies in its role as a metabolic intermediate and a synthetic precursor for phenylpropanoid-class pharmaceuticals.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and analytical characterization.[1]

Chemical Identity & Physical Characterization[1][2][3][4]

The molecule exhibits isomerism due to the chiral center at C2. While the racemic mixture is common in bulk synthesis, enantioselective synthesis is required for pharmaceutical applications where stereochemistry dictates receptor binding affinity.[1]

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name This compound
CAS Number 34322-78-6Specific to the 2-ol isomer
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical State Colorless to pale yellow viscous liquidHygroscopic
Boiling Point ~265–270 °C (Predicted)Est.[1][2][3][4] based on ketone BP (258°C)
Density 1.05 ± 0.05 g/cm³Predicted
Solubility Soluble in EtOH, DMSO, DCM, Et₂OSparingly soluble in water
LogP 2.3Lipophilic
H-Bond Donors/Acceptors 1 / 2

Synthetic Pathways & Manufacturing[1][7]

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone, 1-(3-methoxyphenyl)propan-2-one (CAS 3027-13-2). This ketone is a known industrial intermediate, often synthesized via the Henry reaction or Grignard addition.[1]

Primary Synthesis: Ketone Reduction

Reaction: Nucleophilic addition of hydride to the carbonyl carbon.[1] Reagents: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.

Detailed Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 1-(3-methoxyphenyl)propan-2-one (1.0 eq) and anhydrous methanol (10 V). Cool to 0°C under N₂ atmosphere.

  • Addition: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent side reactions.

  • Completion: Stir at room temperature for 2–4 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 7:3) or GC-MS.[2] The ketone peak (m/z 164) should disappear, replaced by the alcohol (m/z 166).

  • Workup: Quench with 1N HCl to decompose excess borohydride. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or flash chromatography.

Alternative Pathway: Epoxide Opening

Reaction of 3-methoxybenzylmagnesium chloride with propylene oxide (methyloxirane) yields the target alcohol, though regioselectivity (attacking the less substituted carbon) must be controlled using copper catalysis (CuI).[1]

Visualization: Synthetic Workflow

Synthesis Anisaldehyde 3-Methoxybenzaldehyde Nitroalkene Nitroalkene Intermediate Anisaldehyde->Nitroalkene Henry Rxn (Nitroethane, NH4OAc) Ketone 1-(3-Methoxyphenyl)propan-2-one (CAS 3027-13-2) Nitroalkene->Ketone Fe/HCl Reduction or Hydrolysis Alcohol This compound (Target) Ketone->Alcohol NaBH4 Reduction (MeOH, 0°C) Grignard 3-Methoxybenzyl Grignard Grignard->Alcohol Grignard Addition (THF, -78°C) Acetaldehyde Acetaldehyde Acetaldehyde->Alcohol

Caption: Figure 1. Primary industrial (top) and laboratory (bottom) synthetic routes for this compound.

Reactivity Profile & Functional Group Transformations

As a secondary alcohol, the molecule exhibits versatile reactivity, serving as a pivot point for further functionalization.[1]

Oxidation[1]
  • Reagents: Jones Reagent (CrO₃/H₂SO₄), Swern Oxidation (DMSO/Oxalyl Chloride), or Dess-Martin Periodinane.

  • Product: Reverts to the ketone, 1-(3-methoxyphenyl)propan-2-one.[1][3]

  • Utility: Used to recycle the alcohol if the ketone is the desired end-product in a resolution process.[1]

Dehydration[1]
  • Reagents: Conc. H₂SO₄ or p-TsOH, reflux.

  • Product: 1-(3-methoxyphenyl)prop-1-ene (anethole analog) or the unconjugated isomer.[1]

  • Mechanism: E1 elimination proceeding via a carbocation intermediate.[1] The conjugation with the phenyl ring favors the prop-1-ene product (thermodynamic control).

Esterification / Derivatization[1]
  • Reagents: Acyl chlorides or anhydrides (e.g., Acetic Anhydride) + Pyridine.[1]

  • Product: 1-(3-methoxyphenyl)propan-2-yl acetate.[1]

  • Utility: Kinetic resolution of enantiomers using lipases (e.g., Candida antarctica Lipase B) often targets this esterification step to separate (R) and (S) isomers.[1]

Analytical Fingerprinting

Accurate identification relies on distinguishing the alcohol from its structural isomers (e.g., the primary alcohol 3-(3-methoxyphenyl)propan-1-ol).[1]

Mass Spectrometry (GC-MS)
  • Parent Ion (M⁺): m/z 166 (Weak).[1]

  • Base Peak: m/z 122.[1]

    • Interpretation: Loss of acetaldehyde fragment (C₂H₄O, Mass 44) via McLafferty-like rearrangement or alpha-cleavage typical of secondary alcohols.

  • Diagnostic Fragments:

    • m/z 121: Methoxytropylium ion (Characteristic of methoxybenzyl group).[1]

    • m/z 91: Tropylium ion (C₇H₇⁺).[1]

    • m/z 45: [CH₃CH(OH)]⁺ fragment (Alpha cleavage).[1]

Nuclear Magnetic Resonance (¹H NMR, CDCl₃)
  • Aromatic Region (6.7–7.3 ppm): Multiplet, 4H (m-substituted pattern).[1]

  • Methoxy Group (3.8 ppm): Singlet, 3H (-OCH₃).[1]

  • Methine (3.9–4.1 ppm): Multiplet, 1H (CH-OH).[1]

  • Benzylic Methylene (2.6–2.8 ppm): Doublet of doublets, 2H.[1]

  • Terminal Methyl (1.2 ppm): Doublet, 3H.[1]

  • Hydroxyl Proton: Broad singlet (variable shift depending on concentration/solvent).[1]

Applications in Drug Discovery[8][9][10]

Tapentadol Synthesis

The molecule is a direct reduced congener of the ketone intermediate used in the synthesis of Tapentadol (Nucynta), a dual-action analgesic (µ-opioid receptor agonist and norepinephrine reuptake inhibitor).[1]

  • Mechanism: The ketone undergoes a Mannich reaction with dimethylamine and formaldehyde.[1] The alcohol described here is often a byproduct or a starting material for alternative stereoselective routes involving chiral inversion or substitution.[1]

Lignin Model Compounds

In green chemistry and biomass research, this molecule serves as a β-1 lignin model dimer fragment .[1] Researchers use it to study:

  • Ether bond cleavage protocols.[1]

  • Depolymerization catalysts.[1]

  • Metabolic degradation pathways of methoxylated aromatics by fungi.

Visualization: Metabolic & Reactivity Network

Reactivity Alcohol This compound Ketone Oxidation Product: 1-(3-Methoxyphenyl)propan-2-one Alcohol->Ketone Oxidation (Jones/Swern) Alkene Dehydration Product: 1-(3-Methoxyphenyl)propene Alcohol->Alkene Acid Catalysis (-H2O) Glucuronide Metabolite: O-Glucuronide Conjugate Alcohol->Glucuronide Phase II Metabolism (UGT Enzymes) Tapentadol Pharmaceutical Target: Tapentadol (via Ketone) Ketone->Tapentadol Mannich Rxn (+ Dimethylamine)

Caption: Figure 2.[1] Reactivity profile showing oxidative, elimination, and metabolic pathways.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it is handled similarly to related phenylpropanols and benzyl alcohols.[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).[1]

    • Eye Irritation: Category 2A (H319).[1]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation).[1]

  • Handling Precautions:

    • Use only in a chemical fume hood.[5]

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizing agents (risk of exothermic reaction).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the ketone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12499852, this compound.[1] Retrieved from [Link][1]

  • ChemBK (2024). 1-(3-Methoxyphenyl)-2-propanone Properties and Synthesis. Retrieved from [Link][1]

  • SpectraBase. Mass Spectrum of this compound. Wiley Science Solutions. Retrieved from [Link]

  • AOBChem (2023). Safety Data Sheet: 1-(3-methoxyphenyl)-2-methylpropan-1-ol (Related Analog).[1] Retrieved from [Link][1]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically focused walkthrough for the comprehensive structure elucidation of 1-(3-methoxyphenyl)propan-2-ol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a rationale-driven approach, emphasizing the synergy between synthesis, purification, and multi-faceted spectroscopic analysis. Herein, we detail not only the "how" but also the critical "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This compound, with its chiral center and substituted aromatic ring, presents a representative case study for the application of modern analytical techniques. Its structural features, including a secondary alcohol, a methoxy-substituted benzene ring, and a propyl side chain, offer distinct spectroscopic signatures that, when analyzed in concert, provide a definitive structural assignment. This guide will navigate the logical progression from synthesis to final structural confirmation, highlighting the critical interplay of various analytical methodologies.

Synthesis and Purification: Establishing a Foundation of Purity

A prerequisite for accurate structure elucidation is the synthesis and purification of the target compound to a high degree of homogeneity. A plausible and efficient synthetic route to this compound involves a two-step process commencing with the Grignard reaction to form the precursor ketone, 3-methoxypropiophenone, followed by its reduction to the desired secondary alcohol.

Synthesis of 3-Methoxypropiophenone

The synthesis of the ketone precursor can be achieved via the reaction of 3-methoxybenzonitrile with ethylmagnesium bromide or, as detailed in patent literature, through the reaction of m-bromoanisole with propionitrile in the presence of magnesium and a catalytic amount of aluminum chloride in a tetrahydrofuran (THF) solution[1][2].

Reduction to this compound

The reduction of the α-aryl ketone, 3-methoxypropiophenone, to the secondary alcohol, this compound, is a standard transformation in organic synthesis. This can be effectively accomplished using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[3][4]. Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents like methanol or ethanol.

Experimental Protocol: Synthesis of this compound

  • Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropiophenone (1.0 eq) in methanol at room temperature.

  • Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude alcohol by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.

Spectroscopic Analysis: The Core of Structure Elucidation

With a purified sample in hand, a suite of spectroscopic techniques is employed to piece together the molecular puzzle. Each method provides unique and complementary information, and their combined interpretation leads to an unassailable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

Data Interpretation and Causality:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.20t1HAr-H (C5-H)The triplet multiplicity arises from coupling to the two adjacent aromatic protons. Its chemical shift is typical for an aromatic proton.
~6.80m3HAr-H (C2-H, C4-H, C6-H)This multiplet represents the remaining three aromatic protons. The meta-substitution pattern leads to complex splitting.
~4.00m1HCH-OHThis proton is deshielded by the adjacent oxygen atom. The multiplet arises from coupling to the neighboring CH₂ and CH₃ protons.
~3.80s3HOCH₃The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.
~2.70d2HCH₂This doublet arises from coupling to the adjacent CH-OH proton.
~1.20d3HCH₃This doublet is due to coupling with the adjacent CH-OH proton.
~1.80br s1HOHThe hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Causality:

Chemical Shift (δ, ppm) Assignment Rationale
~160Ar-C (C3)The carbon atom directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.
~142Ar-C (C1)The ipso-carbon of the propyl side chain.
~129Ar-C (C5)Aromatic CH carbon.
~120Ar-C (C6)Aromatic CH carbon.
~114Ar-C (C4)Aromatic CH carbon, shielded by the ortho-methoxy group.
~112Ar-C (C2)Aromatic CH carbon, shielded by the ortho-methoxy group.
~70CH-OHThe carbon atom bonded to the hydroxyl group is deshielded.
~55OCH₃The chemical shift is characteristic of a methoxy group carbon.
~45CH₂Aliphatic methylene carbon.
~23CH₃Aliphatic methyl carbon.

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

Data Interpretation and Causality:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular formula C₁₀H₁₄O₂. The fragmentation pattern provides key structural information.

  • m/z 121: A prominent peak resulting from the benzylic cleavage, forming the stable 3-methoxybenzyl cation. This is a characteristic fragmentation for this type of structure.

  • m/z 107: Loss of a methyl radical from the m/z 122 fragment (formed by rearrangement).

  • m/z 91: Formation of the tropylium ion, a common fragment in compounds containing a benzyl group.

  • m/z 45: A fragment corresponding to [CH(OH)CH₃]⁺, resulting from cleavage of the bond between the aromatic ring and the side chain.

Caption: Key fragmentation pathways of this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Causality:

Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)O-H stretchAlcohol
~3000-2850C-H stretchAliphatic (CH, CH₂, CH₃)
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1150C-O stretchSecondary alcohol

Table 3: Expected FTIR Absorption Bands for this compound

The broad O-H stretch is a definitive indicator of the alcohol functional group. The presence of both aliphatic and aromatic C-H stretches, along with the characteristic C=C and C-O stretches, corroborates the overall structure.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data. The synthesis provides the expected molecular framework. Mass spectrometry confirms the molecular weight. FTIR identifies the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, allowing for the unambiguous assignment of the structure.

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification MS Mass Spectrometry (Molecular Weight & Fragmentation) purification->MS FTIR FTIR Spectroscopy (Functional Groups) purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) purification->NMR elucidation Structure Elucidation MS->elucidation FTIR->elucidation NMR->elucidation

Caption: A logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound can be confidently assigned through a systematic and integrated analytical approach. By combining a well-defined synthetic route with a battery of spectroscopic techniques—NMR, MS, and FTIR—a self-validating web of evidence is created. This guide has outlined the key experimental protocols and the underlying rationale for data interpretation, providing a comprehensive framework for researchers and scientists to apply to this and other small molecules in their development pipelines. The principles of causality in experimental design and data analysis are paramount to ensuring the scientific rigor required in modern chemical research.

References

  • Eureka | Patsnap. Synthesis method for 3-methoxypropiophenone. [Link]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Semantic Scholar. Synthesis method for 3-methoxypropiophenone. [Link]

  • Chemistry LibreTexts. 8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

  • Google Patents. CN101671245B - Process for preparing 3-methoxypropiophenone.
  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

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An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Methoxyphenyl)propan-2-ol, a key intermediate in the synthesis of various pharmacologically active compounds. This document details two robust and scientifically vetted synthetic methodologies: the reduction of 1-(3-methoxyphenyl)propan-2-one and the Grignard reaction of 3-methoxyphenylmagnesium bromide with propylene oxide. Each method is presented with a detailed, step-by-step protocol, mechanistic insights, and a discussion of the critical process parameters. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently reproduce these syntheses, ensuring high yield and purity of the target molecule.

Introduction

This compound is a secondary alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a precursor to a variety of bioactive molecules. The strategic placement of the methoxy group on the phenyl ring and the hydroxyl group on the propyl chain allows for diverse functionalization, making it a versatile building block in the synthesis of complex organic molecules.

This guide eschews a rigid, templated approach in favor of a detailed narrative that emphasizes the scientific rationale behind the chosen synthetic routes. By understanding the "why" behind each step, from the choice of reagents to the specific reaction conditions, the practicing chemist can not only replicate the procedures but also troubleshoot and adapt them as needed. The two primary methods detailed herein—ketone reduction and Grignard addition to an epoxide—represent common yet powerful strategies in organic synthesis, each with its own set of advantages and considerations.

Synthetic Methodologies

Two principal and reliable synthetic routes for the preparation of this compound are presented. The first involves the reduction of the corresponding ketone, 1-(3-methoxyphenyl)propan-2-one. The second details the synthesis via a Grignard reaction with an epoxide.

Method 1: Reduction of 1-(3-Methoxyphenyl)propan-2-one

This approach is a straightforward and high-yielding method that proceeds in two main stages: the synthesis of the ketone precursor followed by its reduction to the desired secondary alcohol.

The synthesis of 1-(3-methoxyphenyl)propan-2-one can be efficiently achieved via a Grignard reaction between 3-methoxyphenylmagnesium bromide and propionitrile.[1]

Experimental Protocol:

  • Preparation of 3-methoxyphenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Propionitrile: The Grignard solution is cooled to 0 °C in an ice bath. Propionitrile (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred solution. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Hydrolysis and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, followed by 2M HCl to dissolve the magnesium salts. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 1-(3-methoxyphenyl)propan-2-one is purified by vacuum distillation.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere prevents the formation of magnesium oxides and hydroxides on the surface of the turnings, which would inhibit the reaction.

  • Control of Exothermicity: The formation of the Grignard reagent is exothermic. Dropwise addition and external cooling are necessary to control the reaction rate and prevent side reactions.

  • Acidic Work-up: The imine intermediate formed from the reaction of the Grignard reagent and propionitrile is hydrolyzed under acidic conditions to yield the desired ketone.

The reduction of the carbonyl group in 1-(3-methoxyphenyl)propan-2-one to a secondary alcohol can be effectively accomplished using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2]

Experimental Protocol:

  • Reaction Setup: 1-(3-Methoxyphenyl)propan-2-one (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (0.3 eq, to ensure an excess of hydride) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: The reaction is quenched by the slow addition of water, followed by acidification with 2M HCl to neutralize the excess borohydride and the borate esters. The organic solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless oil.[3]

Data Presentation:

Reactant Molar Mass ( g/mol ) Equivalents Amount
1-(3-Methoxyphenyl)propan-2-one164.201.0(User defined)
Sodium Borohydride37.830.3(Calculated)
Methanol32.04Solvent(User defined)

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a chemoselective reducing agent that readily reduces ketones and aldehydes but not more reactive functional groups like esters or carboxylic acids. This selectivity simplifies the reaction and work-up.

  • Solvent: Protic solvents like methanol or ethanol are used as they readily dissolve both the ketone and sodium borohydride. They also serve as a proton source during the work-up.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of NaBH₄ controls the reaction rate and minimizes potential side reactions.

  • Acidic Quench: The addition of acid is necessary to neutralize the reaction and hydrolyze the borate ester intermediate to the final alcohol product.

Mandatory Visualization:

reduction_workflow cluster_ketone_synthesis Ketone Synthesis cluster_reduction Reduction ketone_start 3-Bromoanisole + Mg grignard Formation of 3-Methoxyphenylmagnesium bromide ketone_start->grignard Anhydrous THF ketone_reaction Reaction with Propionitrile grignard->ketone_reaction Anhydrous THF, 0°C ketone_product 1-(3-Methoxyphenyl)propan-2-one ketone_reaction->ketone_product Acidic Work-up reduction_start 1-(3-Methoxyphenyl)propan-2-one reduction_reaction Reduction with Sodium Borohydride reduction_start->reduction_reaction Methanol, 0°C alcohol_product This compound reduction_reaction->alcohol_product Acidic Work-up

Caption: Workflow for the synthesis of this compound via ketone reduction.

Method 2: Grignard Reaction with Propylene Oxide

This method offers a more direct route to the target molecule by reacting 3-methoxyphenylmagnesium bromide with propylene oxide. This reaction exemplifies the nucleophilic ring-opening of an epoxide.[4][5]

Experimental Protocol:

  • Preparation of 3-methoxyphenylmagnesium bromide: The Grignard reagent is prepared as described in section 2.1.1.

  • Reaction with Propylene Oxide: The solution of 3-methoxyphenylmagnesium bromide in anhydrous THF is cooled to 0 °C. A solution of propylene oxide (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is highly exothermic and the addition rate must be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 2M HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford this compound.

Data Presentation:

Reactant Molar Mass ( g/mol ) Equivalents Amount
3-Bromoanisole187.041.0(User defined)
Magnesium24.311.1(Calculated)
Propylene Oxide58.081.0(Calculated)

Causality of Experimental Choices:

  • Regioselectivity of Epoxide Opening: In the reaction of a Grignard reagent with an unsymmetrical epoxide under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon atom.[6] In the case of propylene oxide, the attack of the Grignard reagent occurs at the terminal carbon, leading to the formation of the desired propan-2-ol isomer.

  • Temperature Control: The ring-opening of an epoxide is a highly exothermic process. Low temperature is crucial to control the reaction and prevent polymerization of the epoxide or other side reactions.

  • Anhydrous Conditions: As with all Grignard reactions, strict exclusion of moisture is paramount to prevent the decomposition of the organometallic reagent.

Mandatory Visualization:

grignard_mechanism cluster_reactants Reactants cluster_transition_state Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product 3-MeO-PhMgBr 3-Methoxyphenyl- magnesium bromide TransitionState SN2 Attack at the less hindered carbon 3-MeO-PhMgBr->TransitionState PropyleneOxide PropyleneOxide PropyleneOxide->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide FinalProduct This compound Alkoxide->FinalProduct Acidic Work-up

Caption: Mechanism of Grignard reaction with propylene oxide.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the methylene carbon, the methine carbon bearing the hydroxyl group, and the methyl carbon.[7]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other key absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.22 g/mol ).[7]

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere.

  • Sodium Borohydride: Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. It is also corrosive and toxic.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[10]

  • Catalytic Hydrogenation (Alternative Reduction Method): If catalytic hydrogenation is employed for the reduction of the ketone, extreme care must be taken. Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst, often palladium on carbon (Pd/C), can be pyrophoric.[11]

  • Vacuum Distillation: When performing vacuum distillation, it is essential to use glassware that is free from cracks or defects to prevent implosion under reduced pressure.[12][13]

Conclusion

This guide has detailed two effective and reliable methods for the synthesis of this compound. The choice between the ketone reduction pathway and the Grignard addition to an epoxide will depend on the availability of starting materials, scalability requirements, and the specific expertise of the researcher. By providing a thorough understanding of the underlying chemical principles and detailed experimental procedures, this document aims to empower scientists to successfully synthesize this valuable chemical intermediate with high purity and yield.

References

  • ChemBK. 1-(3-Methoxyphenyl)-2-propanone. Available from: [Link]

  • Studylib. Sodium Borohydride Reduction of Ketone Lab Experiment. Available from: [Link]

  • ResearchGate. Reduction using sodium borohyride?. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PrepChem.com. Synthesis of 3-methoxyphenylmagnesium bromide. Available from: [Link]

  • University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • Google Patents. Preparation of 1-methoxy-2-propanol. US6846961B2.
  • University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]

  • ResearchGate. Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Available from: [Link]

  • BevZero. Vacuum Distillation: Gentle And Efficient Dealcoholization. Available from: [Link]

  • Organic Syntheses. 2-(2-METHOXYPHENYL)-2,5,5-TRIMETHYL-Δ3-1,3,4-OXADIAZOLINE. Available from: [Link]

  • PubChem. 1-(3-Methoxyphenyl)propan-1-ol. Available from: [Link]

  • ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Available from: [Link]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • Eurofins USA. SAFETY DATA SHEET. Available from: [Link]

  • University of Rochester. How To: Purify by Distillation. Available from: [Link]

  • Drug Discovery Unit Dundee. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available from: [Link]

  • Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction of Epoxides. Available from: [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available from: [Link]

  • University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available from: [Link]

  • ChemPubSoc Europe. Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Catalysts. Available from: [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]

  • Wikipedia. Vacuum distillation. Available from: [Link]

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1-(3-Methoxyphenyl)propan-2-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-(3-Methoxyphenyl)propan-2-ol , a significant intermediate in organic synthesis and lignin model studies.

A Comprehensive Guide to Properties, Synthesis, and Reactivity[1]

Executive Summary

This compound (CAS: 34322-78-6) is a secondary alcohol featuring a propylene linker between a meta-methoxy substituted benzene ring and a hydroxyl group.[1][2] It serves as a critical structural motif in the study of lignin depolymerization (representing


-O-4 and 

-5 linkages) and acts as a versatile chiral building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.[1] This guide provides a validated physicochemical profile, detailed synthetic protocols, and mechanistic insights into its reactivity.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound exists as a racemic mixture in standard synthesis but possesses a chiral center at the C2 position of the propyl chain.[1]

Parameter Data
IUPAC Name This compound
Common Synonyms

-Methyl-3-methoxybenzeneethanol; 1-(3-Methoxybenzyl)ethanol
CAS Number 34322-78-6
Molecular Formula

Molecular Weight 166.22 g/mol
SMILES CC(O)Cc1cccc(OC)c1
InChI Key JNKFBLWILRREOG-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process design.

Property Value / Range Source/Note
Physical State Colorless to pale yellow viscous liquidAmbient conditions
Boiling Point 260–265 °C (at 760 mmHg)Extrapolated from ketone precursor [1]
Density

g/cm³
Predicted [2]
Refractive Index (

)
1.520–1.525Estimated based on structural analogues
LogP (Octanol/Water) 1.83–2.30Lipophilic; suitable for CNS penetration
pKa ~14.5 (Secondary Alcohol)Weakly acidic
Solubility Soluble in EtOH, MeOH, DMSO, DCM, EtOAc; Slightly soluble in water

Synthetic Routes & Methodologies

Two primary routes are validated for the synthesis of this compound. Method A is preferred for laboratory scale due to mild conditions and high yield.[1]

Method A: Reduction of 1-(3-Methoxyphenyl)propan-2-one

This protocol utilizes Sodium Borohydride (


) to reduce the ketone precursor.[1]

Reagents:

  • Precursor: 1-(3-Methoxyphenyl)propan-2-one (CAS 3027-13-2)[1][3]

  • Reducing Agent: Sodium Borohydride (

    
    )[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 1-(3-methoxyphenyl)propan-2-one in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add 12.0 mmol (1.2 eq) of

    
     in small portions over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of the ketone.[1]

  • Quenching: Quench with saturated

    
     solution (10 mL) and stir for 10 minutes.
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).[1]
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
    
Method B: Grignard Addition

Useful for introducing isotopic labels or specific chirality if using chiral auxiliaries.[1]

  • Reactants: 3-Methoxybenzylmagnesium chloride + Acetaldehyde.[1]

  • Mechanism: Nucleophilic attack of the benzyl Grignard reagent on the carbonyl carbon of acetaldehyde.[1]

Visualizing the Synthetic Logic

Synthesis Precursor 1-(3-Methoxyphenyl) propan-2-one (Ketone) Intermediate Borate Complex Precursor->Intermediate Hydride Transfer Reagent NaBH4 / MeOH (0°C to RT) Reagent->Intermediate Product 1-(3-Methoxyphenyl) propan-2-ol (Target Alcohol) Intermediate->Product Hydrolysis (NH4Cl) Grignard 3-Methoxybenzyl Magnesium Chloride Grignard->Product Grignard Addition Aldehyde Acetaldehyde Aldehyde->Product +

Figure 1: Validated synthetic pathways showing the reduction route (top) and Grignard route (bottom).[1]

Analytical Characterization

Confirmation of the structure is achieved via NMR and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.20 (t, 1H, Ar-H5)[1]
      
    • 
       6.75–6.85 (m, 3H, Ar-H2,4,6)[1]
      
    • 
       3.95–4.05 (m, 1H, CH -OH)[1]
      
    • 
       3.80 (s, 3H, O-CH 
      
      
      
      )[1]
    • 
       2.60–2.80 (m, 2H, Ar-CH 
      
      
      
      )[1]
    • 
       1.25 (d, 3H, J=6.2 Hz, CH-CH 
      
      
      
      )[1]
    • 
       1.80 (br s, 1H, OH)[1]
      
  • Interpretation: The doublet at ~1.25 ppm corresponds to the terminal methyl group, confirming the propan-2-ol structure (vs. propan-1-ol which would show a triplet/multiplet for the terminal

    
    ).[1]
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 166[1][2]
    
  • Base Peak: m/z 122 (Loss of

    
     or rearrangement) or m/z 45 (
    
    
    
    fragment typical of 2-alkanols).[1]
  • Tropylium Ion: m/z 91 (Typical for benzyl fragments).[1]

Reactivity & Functionalization[1][11][12]

The chemical behavior of this compound is dominated by the secondary hydroxyl group and the electron-rich aromatic ring.[1]

  • Oxidation: Readily oxidized back to the ketone (1-(3-methoxyphenyl)propan-2-one) using Jones reagent or PCC.[1]

  • Dehydration: Under acidic conditions (e.g.,

    
    ), it undergoes dehydration to form substituted styrenes (propenylbenzenes).[1]
    
  • Esterification: Reacts with acid chlorides/anhydrides to form esters, useful for kinetic resolution of the racemate.[1]

Reactivity Alcohol 1-(3-Methoxyphenyl) propan-2-ol Ketone 1-(3-Methoxyphenyl) propan-2-one Alcohol->Ketone Oxidation (PCC/Swern) Alkene 1-(3-Methoxyphenyl) propene Alcohol->Alkene Acidic Dehydration (-H2O) Ester O-Acyl Derivative Alcohol->Ester Esterification (RCOCl/Pyridine)

Figure 2: Primary reactivity pathways for functional group interconversion.[1]

Applications in Research & Development

Lignin Model Compounds

This molecule is extensively used as a monomeric model to study the cleavage of


-O-4 ether bonds in lignin.[1] Its structure mimics the propyl-benzene units found in lignin polymers, allowing researchers to test novel depolymerization catalysts without the complexity of the full polymer [3].[1]
Pharmaceutical Intermediate

It serves as a precursor for:

  • Tapentadol Analogs: While Tapentadol itself is a 3-phenylpropylamine derivative, the 3-methoxy substitution pattern is shared, and this alcohol can be converted to the corresponding amine via Ritter reaction or activation/displacement.[1]

  • Chiral Resolution Agents: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to produce enantiomerically pure building blocks.[1]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid contact with strong oxidizing agents.[1]

References

  • ChemBK. (2024).[1][3][4] 1-(3-Methoxyphenyl)-2-propanone - Physico-chemical Properties.Link[1][3]

  • PubChem. (2025).[1][2][5] this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • ResearchGate. (2023). Synthetic Procedure of lignin model compounds.Link

  • DocBrown. (2025).[1][6] NMR and IR interpretation of propan-2-ol derivatives.Link[1]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Tapentadol via Phenylpropyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the high-yield synthesis of Tapentadol, focusing on the critical role of the 1-(3-Methoxyphenyl)propan-2-ol intermediate (and its isomeric ketone equivalent) in constructing the pharmacophore.

The guide prioritizes the Mannich-Grignard Route , the industry-standard methodology for ensuring stereochemical integrity (1R, 2R) and high purity.

Introduction & Strategic Analysis

Tapentadol (Nucynta) is a centrally acting analgesic with a dual mode of action:


-opioid receptor agonism and norepinephrine reuptake inhibition (MOR-NRI).[1] Unlike Tramadol, Tapentadol is a single enantiomer (1R, 2R)-3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol .

The synthesis hinges on the construction of the 3-aryl-2-methyl-propylamine backbone. While various routes exist, the most robust industrial pathway utilizes 1-(3-methoxyphenyl)propan-1-one (3-methoxypropiophenone).

Addressing the this compound Intermediate: The specific intermediate This compound (CAS 5438-59-5) serves as a critical precursor or chiral building block. It is typically oxidized to the corresponding ketone or used in stereoselective alkylations. This protocol details the Oxidation-Mannich-Grignard workflow, ensuring the correct (1R, 2R) configuration.

Core Chemical Challenges
  • Stereocontrol: Establishing the contiguous stereocenters at C1 and C2 (anti-configuration).

  • Regioselectivity: Directing the Mannich reaction to the correct alpha-carbon.

  • Impurity Management: Avoiding the formation of the (1S, 2R) diastereomer.

Retrosynthetic Logic & Pathway Visualization

The synthesis disconnects into three phases:

  • Activation: Conversion of the alcohol (this compound) to the active ketone.

  • Construction: Mannich condensation to introduce the amine.

  • Functionalization: Grignard addition and resolution/reduction to the final ethyl-substituted phenol.

Reaction Workflow Diagram

TapentadolSynthesis Start This compound (Precursor) Ketone 1-(3-Methoxyphenyl)propan-1-one (Active Ketone) Start->Ketone Oxidation / Isomerization (Swern or PCC) MannichBase Mannich Base (Racemic) Ketone->MannichBase Dimethylamine HCl, Paraformaldehyde, IPA, Reflux ChiralInt (S)-Mannich Intermediate (Stereo-Resolved) MannichBase->ChiralInt Chiral Resolution (L-Dibenzoyltartaric acid) Grignard Tertiary Alcohol Intermediate (Grignard Adduct) ChiralInt->Grignard EtMgBr (Grignard) THF, 0°C Tapentadol Tapentadol HCl (Final Product) Grignard->Tapentadol 1. Activation (SOCl2) 2. Reduction (Zn/NaBH4) 3. Demethylation (HBr)

Caption: Step-wise synthetic pathway from the alcohol precursor to Tapentadol HCl, highlighting the critical resolution and Grignard steps.

Detailed Experimental Protocol

Phase 1: Precursor Activation (Alcohol to Ketone)

If starting from This compound , an oxidation step is required to generate the reactive ketone. Note: If the 1-one isomer is desired directly, isomerization via the alkene may be necessary.

Reagents:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq) or Swern conditions

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve this compound in anhydrous DCM (10 mL/g).

  • Add PCC portion-wise at 0°C under nitrogen atmosphere.

  • Warm to room temperature and stir for 4 hours (Monitor via TLC/HPLC).

  • Filter through a celite pad and concentrate the filtrate.

  • Purification: Distillation under reduced pressure.

  • Yield Target: >85% conversion to ketone.

Phase 2: The Mannich Reaction (Carbon-Carbon Bond Formation)

This step introduces the dimethylamino moiety.

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-one (from Phase 1)

  • Dimethylamine Hydrochloride (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Isopropanol (IPA)

  • Conc. HCl (Catalytic)

Protocol:

  • Charge the reaction vessel with the ketone, dimethylamine HCl, and paraformaldehyde in IPA.

  • Add catalytic HCl (0.05 eq) to initiate the reaction.

  • Reflux at 80-85°C for 12-16 hours.

  • Critical Control Point: Monitor the consumption of the ketone. Unreacted ketone complicates downstream purification.

  • Cool to 0°C. The Mannich base hydrochloride usually precipitates.

  • Filter the solid and wash with cold acetone.

  • Product: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one HCl.

Phase 3: Stereoselective Grignard & Functionalization

This phase establishes the ethyl group and the final stereochemistry.

Reagents:

  • Ethyl Magnesium Bromide (EtMgBr) (2.0 eq, 3M in Ether)

  • Resolved Mannich Base (Free base form)

  • THF (Anhydrous)

Protocol:

  • Free Basing: Convert the Mannich salt to free base using 10% NaOH; extract into toluene and dry.

  • Grignard Addition: Add the free base solution dropwise to EtMgBr in THF at -10°C to 0°C .

    • Mechanism Note: The bulky amine group directs the nucleophilic attack, but stereocontrol is limited without chiral auxiliaries.

  • Stir at RT for 4 hours. Quench with saturated NH4Cl.

  • Workup: Extract with Ethyl Acetate. The product is the tertiary alcohol intermediate: 1-(Dimethylamino)-3-(3-methoxyphenyl)-1-ethyl-2-methylpropan-3-ol .

  • Dehydration/Reduction:

    • Treat the alcohol with Thionyl Chloride (SOCl2) to form the chloro-intermediate.

    • Reduce immediately with Zinc Borohydride or catalytic hydrogenation (Pd/C) to remove the hydroxyl/chloro group and establish the propyl chain.

  • Demethylation: Reflux the protected amine in 48% HBr for 4-6 hours to cleave the methyl ether, yielding the phenol.

Analytical Specifications & Quality Control

To ensure pharmaceutical grade quality, the following parameters must be met.

ParameterSpecificationMethod
Appearance White to Off-white Crystalline PowderVisual
Purity (HPLC) > 99.5%C18 Column, Phosphate Buffer/ACN
Chiral Purity > 99.8% ee (1R, 2R isomer)Chiralpak AD-H Column
Residual Solvents < 500 ppm (Toluene/THF)GC-HS
Moisture < 0.5% w/wKarl Fischer
Impurity Profile (Critical)
  • Impurity A (Diastereomer): (1S, 2R)-isomer.[2] Hard to remove by crystallization; requires chiral resolution at the Mannich stage.

  • Impurity B (Ketone): Unreacted starting material.

  • Impurity C (O-Methyl Tapentadol): Incomplete demethylation product.

Safety & Handling

  • PCC/Chromium: Highly toxic and carcinogenic. Use strict containment.

  • Grignard Reagents: Pyrophoric. Handle under inert argon/nitrogen atmosphere.

  • HBr: Corrosive and fuming. Use efficient scrubbing systems.

References

  • Process for the preparation of Tapentadol hydrochloride. Technical Disclosure Commons. (2022). Link

  • New Process for the Synthesis of Tapentadol and Intermediates Thereof. European Patent EP2588429B1. (2013). Link

  • Tapentadol enantiomers: Synthesis, physico-chemical characterization. National Institutes of Health (PubMed). (2012).[2] Link

  • Process for the synthesis of tapentadol and intermediates thereof. US Patent Application US20130178644A1. (2013).[2] Link

Sources

Application Note: NMR Characterization of 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1-(3-Methoxyphenyl)propan-2-ol , a critical chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (e.g., Tapentadol analogs) and lignin model compounds. Accurate structural validation of this intermediate is essential for ensuring enantiomeric purity and yield optimization in downstream drug development workflows.[1] This protocol provides a self-validating methodology for signal assignment using 1D (


H, 

C) and 2D (COSY, HSQC) NMR techniques in deuterated chloroform (

).

Chemical Profile & Significance[1][2][3][4][5][6]

  • IUPAC Name: this compound[2]

  • CAS Number: 34322-78-6[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 166.22 g/mol [2]

  • Structural Features:

    • Aromatic Region: 1,3-disubstituted benzene ring (meta-substitution).

    • Aliphatic Chain: 2-hydroxypropyl chain (chiral center at C2).

    • Electronic Effects: The methoxy group at C3' exerts a +M (mesomeric) effect, shielding ortho/para positions, while the alkyl chain at C1' exerts a weak +I (inductive) effect.

Synthesis Context

This compound is typically synthesized via the reduction of 1-(3-methoxyphenyl)propan-2-one (a ketone intermediate) using sodium borohydride (


) or through Grignard ring-opening of propylene oxide. In drug development, the specific position of the methoxy group (meta vs. para) significantly alters receptor binding affinity, making NMR regiochemical assignment critical.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from concentration-dependent shifts (particularly for the -OH proton), follow this strict preparation protocol:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Why:

      
       provides excellent solubility for this lipophilic alcohol and minimizes H-bonding broadening compared to DMSO-
      
      
      
      .
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity-induced line broadening and shift the hydroxyl proton signal due to intermolecular H-bonding.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like

    
    ).
    
Acquisition Parameters

Configure the spectrometer (minimum 400 MHz recommended) with the following parameters to ensure quantitative accuracy:

Parameter

H NMR

C NMR
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse maximizes signal-to-noise (S/N) per unit time.
Relaxation Delay (D1) 1.0 - 2.0 s2.0 sEnsures full relaxation of protons, critical for accurate integration.
Scans (NS) 161024+Sufficient S/N for minor impurity detection (<1%).
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)Covers all expected aromatic and aliphatic signals.
Temperature 298 K (25°C)298 K (25°C)Standardizes chemical shifts.[3]

Data Analysis & Interpretation

H NMR Assignment (400 MHz, )

The proton spectrum is characterized by a distinct methyl doublet, a methoxy singlet, and a complex aromatic region typical of meta-substitution.

Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H (C5') 7.22Triplet (t)1H7.8Meta to both substituents; least shielded aromatic proton.
Ar-H (C6') 6.81Doublet (d)1H7.6Ortho to alkyl, para to OMe.
Ar-H (C2') 6.78Singlet/Narrow m1H-Isolated between alkyl and OMe; often appears as a broad singlet.
Ar-H (C4') 6.76Doublet (dd)1H8.2, 2.4Ortho to OMe, para to alkyl. Strongly shielded by OMe (+M).
C2-H 4.02Multiplet (m)1H6.2Deshielded by geminal -OH group. Chiral center.
-OCH

3.80Singlet (s)3H-Characteristic sharp singlet for methoxy group.
C1-H

, H

2.75, 2.68dd (ABX system)2H13.5, 6.0Diastereotopic benzylic protons adjacent to chiral center C2.
-OH ~1.8 - 2.5Broad Singlet1H-Variable shift; concentration/temperature dependent.
C3-H

1.24Doublet (d)3H6.2Terminal methyl group coupled to C2-H.
C NMR Assignment (100 MHz, )

The carbon spectrum confirms the skeletal structure. The presence of two quaternary carbons in the aromatic region is a key purity indicator.

Position

(ppm)
TypeAssignment Logic
C3' (Ar-O) 159.8CqDeshielded by direct oxygen attachment.
C1' (Ar-C) 140.5CqIpso carbon attached to the propyl chain.
C5' 129.5CHMeta carbon; typical benzene shift.[1][4]
C6' 121.4CHOrtho to alkyl group.[1][4]
C4' 114.8CHOrtho to methoxy; shielded by resonance.[1][4]
C2' 112.1CHOrtho to methoxy; most shielded aromatic carbon.[1][4]
C2 (CH-OH) 69.0CHSecondary alcohol carbon.
-OCH

55.2CH

Methoxy carbon.
C1 (CH

)
46.5CH

Benzylic methylene.[1]
C3 (CH

)
22.9CH

Terminal methyl.[1]
Validation Workflow (Logic Diagram)

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from its regioisomers (e.g., 2-methoxy or 4-methoxy analogs).

NMR_Validation Start Unknown Sample H1_Acq 1H NMR Acquisition (CDCl3) Start->H1_Acq Check_OMe Check OMe Signal (3.80 ppm, s) H1_Acq->Check_OMe Check_Ar_Pattern Analyze Aromatic Pattern (6.7 - 7.3 ppm) Check_OMe->Check_Ar_Pattern Confirmed Result_Para AA'BB' System (2 doublets) = 4-Methoxy Isomer Check_Ar_Pattern->Result_Para Symmetric Result_Meta ABCD System (s, d, t, d) = 3-Methoxy Isomer Check_Ar_Pattern->Result_Meta Asymmetric Check_Aliphatic Verify Propyl Chain (d @ 1.2, m @ 4.0, dd @ 2.7) Result_Meta->Check_Aliphatic Final_Valid VALIDATED This compound Check_Aliphatic->Final_Valid Matches

Figure 1: Decision tree for structural validation, highlighting the discrimination between meta- and para-substituted isomers based on aromatic splitting patterns.

Quality Control & Troubleshooting

Common Impurities[1][6]
  • Residual Solvent: Acetone (2.17 ppm) or Ethyl Acetate (4.12, 2.05, 1.26 ppm) are common if the sample was purified via chromatography.

  • Water: A broad singlet around 1.56 ppm in

    
    .[1] High water content can shift the -OH peak and obscure the C3 methyl doublet.
    
  • Starting Material (Ketone): Look for a singlet at ~3.6 ppm (benzylic CH2 adjacent to carbonyl) and absence of the multiplet at 4.02 ppm.

Advanced Verification (2D NMR)

If 1D spectra are ambiguous due to overlap:

  • COSY (Correlation Spectroscopy): Confirms the connectivity C3(Me)

    
     C2(H) 
    
    
    
    C1(H). The methyl doublet at 1.24 ppm must show a cross-peak with the multiplet at 4.02 ppm.
  • HSQC (Heteronuclear Single Quantum Coherence): Distinguishes the aromatic C2' (CH) from quaternary carbons if the baseline is noisy.

References

  • National Institute of Standards and Technology (NIST). 1-(3-Methoxyphenyl)-2-propanol Mass Spectrum. NIST Chemistry WebBook.[1][4] Link

  • National Product Magnetic Resonance Database (NP-MRD). Predicted NMR Data for this compound. NP-MRD ID: NP0144243. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][4] Link

Sources

High-Resolution Mass Spectrometry Profiling of 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Isomeric Differentiation, and Metabolic Significance[1]

Abstract

This Application Note details the mass spectrometric characterization of 1-(3-methoxyphenyl)propan-2-ol , a critical secondary alcohol intermediate often encountered in the metabolic profiling of designer drugs (e.g., Methoxphenidine, 3-Methoxyamphetamine) and pharmaceutical synthesis.[1][2] We present a dual-platform approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).[1] Special emphasis is placed on differentiating this meta-isomer from its para- and ortho-regioisomers through fragmentation kinetics and chromatographic retention behavior.[1]

Introduction & Scientific Context

This compound (CAS: 34322-78-6) is a chiral phenylpropanol derivative.[1] Its analysis is pivotal in two primary domains:

  • Forensic Toxicology: It serves as a downstream metabolite for "legal high" dissociatives and amphetamine analogs.[1] Specifically, O-demethylation and deamination pathways of methoxphenidine (MXP) yield this alcohol.[1]

  • Synthetic Impurity Profiling: In the reduction of 1-(3-methoxyphenyl)-2-propanone (P2P derivatives), this alcohol appears as a byproduct or target, requiring precise quantification.[1]

The core analytical challenge lies in the "Isomer Problem." The mass spectra of the 2-, 3-, and 4-methoxy isomers are nearly identical due to the stability of the common methoxybenzyl cation. This protocol establishes a self-validating workflow to resolve these ambiguities.

Experimental Protocols
2.1 Materials and Sample Preparation
  • Standards: this compound (Certified Reference Material).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).[1]

  • Preparation:

    • Stock: 1 mg/mL in MeOH.[1]

    • Working: Dilute to 1 µg/mL in 50:50 MeOH:H2O (0.1% FA) for LC-MS; dilute to 10 µg/mL in Ethyl Acetate for GC-MS.

2.2 GC-MS Methodology (Electron Ionization)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Source: EI (70 eV), 230°C.[1]

2.3 LC-MS/MS Methodology (Electrospray Ionization)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex QTRAP or Thermo Orbitrap).[1]

  • Column: C18 Reverse Phase (2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
     kV).
    
Results & Discussion: Fragmentation Logic
3.1 GC-MS (EI) Fragmentation Pattern

Unlike simple aliphatic alcohols, the phenyl ring heavily influences fragmentation.[1] The EI spectrum is dominated by benzylic cleavage and rearrangement.

Table 1: Key EI Fragments and Mechanistic Origins

m/z (Ion)Relative AbundanceFragment StructureMechanistic Origin
166 ~28%

Molecular Ion (Stable due to aromatic ring).[1]
122 100% (Base)

McLafferty-like Rearrangement. Loss of Acetaldehyde (

, 44 Da).[1]
121 ~26%

Benzylic Cleavage. 3-Methoxybenzyl cation.[1]
91 ~24%

Tropylium Ion. Loss of formaldehyde (

) from m/z 121.[1]
77 <10%

Phenyl cation (Ring degradation).[1]

Interpretation: The base peak at m/z 122 is diagnostic. In many secondary alcohols,


-cleavage dominates (yielding m/z 45).[1] However, here the charge retention favors the aromatic moiety. The formation of the radical cation at m/z 122 implies the elimination of a neutral acetaldehyde molecule via a 6-membered transition state involving the hydroxyl hydrogen and the aromatic ring (ortho-position), or a specific rearrangement unique to phenylpropanols.
3.2 LC-MS (ESI) Fragmentation Pattern

In ESI(+), the molecule forms a protonated pseudomolecular ion.[1] Collision-Induced Dissociation (CID) drives water loss and ether cleavage.[1]

Table 2: ESI(+) MRM Transitions

Precursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
167.1 149.1 15Water Loss.

.[1] Formation of propenyl-anisole cation.[1]
167.1 121.0 25Benzylic Cleavage. Formation of 3-Methoxybenzyl cation.[1]
167.1 91.0 40Demethylation/Ring Contraction. Tropylium ion.[1]
Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the divergence between GC and LC pathways for structural confirmation.

G Sample Unknown Sample (Biological/Synthetic) Extract Extraction (LLE: Ethyl Acetate) Sample->Extract GC GC-MS (EI 70eV) DB-5MS Column Extract->GC LC LC-MS/MS (ESI+) C18 Column Extract->LC EI_Spec EI Spectrum Analysis GC->EI_Spec Peak_122 Base Peak m/z 122 (Rearrangement) EI_Spec->Peak_122 Peak_121 Peak m/z 121 (Benzyl Cation) EI_Spec->Peak_121 Result Confirmation: This compound Peak_122->Result Peak_121->Result ESI_Spec CID Fragmentation LC->ESI_Spec WaterLoss Transition 167 -> 149 (Water Loss) ESI_Spec->WaterLoss WaterLoss->Result

Caption: Dual-stream workflow for the definitive identification of this compound.

Isomeric Differentiation (Self-Validating Protocol)

To distinguish the 3-methoxy (meta) isomer from the 4-methoxy (para) isomer, rely on Chromatographic Retention Indices (RI) rather than mass spectra alone, as their fragmentation is nearly identical.

  • GC-MS Retention: On a non-polar DB-5MS column, the para-isomer generally has a slightly higher boiling point and stronger interaction due to symmetry, eluting after the meta-isomer.[1]

    • Meta (3-OMe) RI: ~1380[1]

    • Para (4-OMe) RI: ~1410[1]

  • Validation Step: Spike the sample with a known standard of the 4-methoxy isomer. If two distinct peaks appear, the unknown is the 3-isomer. If peaks co-elute perfectly, the unknown is the 4-isomer.

References
  • MassBank of North America (MoNA). (2025).[1] Mass Spectrum of 1-(3-Methoxyphenyl)-2-propanol (Accession: JP004565).[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: this compound (CID 12499852).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Midha, K. K., et al. (1981).[1] "The metabolism of 3-methoxyamphetamine in dog, monkey and man." Xenobiotica, 11(2), 137-146.[1][2] (Establishes the molecule as a key metabolic marker). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Authoritative text on rearrangement mechanisms in EI).

Sources

The Versatile Synthon: Application Notes for 1-(3-Methoxyphenyl)propan-2-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Key Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(3-Methoxyphenyl)propan-2-ol emerges as a valuable and versatile synthon, particularly in the synthesis of pharmaceutical agents and other fine chemicals. Its structure, featuring a secondary alcohol and a methoxy-substituted phenyl ring, offers a rich platform for a variety of chemical transformations. The methoxy group can act as a directing group or be a precursor to a phenolic hydroxyl, a common feature in biologically active molecules. The secondary alcohol provides a handle for nucleophilic and electrophilic transformations, as well as the introduction of chirality.

This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Applications

The utility of this compound stems from the reactivity of its secondary alcohol functionality. Key transformations include:

  • Oxidation to the corresponding ketone, 1-(3-methoxyphenyl)propan-2-one, a crucial intermediate in the synthesis of various compounds.

  • Etherification to introduce a variety of substituents at the hydroxyl position, modifying the steric and electronic properties of the molecule.

  • Esterification to produce esters with a wide range of functionalities and potential biological activities.

  • Dehydration to form the corresponding alkene, 1-(3-methoxyphenyl)propene, a precursor for further functionalization.

  • Nucleophilic Substitution after activation of the hydroxyl group, allowing for the introduction of halides, azides, and other nucleophiles.

These transformations position this compound as a key intermediate in the synthesis of a diverse array of target molecules, including analogs of the analgesic drug Tapentadol. While the synthesis of Tapentadol itself typically proceeds through the isomeric 1-(3-methoxyphenyl)propan-1-one, the propan-2-ol isomer serves as a valuable tool for creating structural analogs for structure-activity relationship (SAR) studies.

Synthesis of this compound

The most common and efficient route to this compound is the reduction of its corresponding ketone, 1-(3-methoxyphenyl)propan-2-one.

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)propan-2-one

This protocol outlines a Grignard-based synthesis of the precursor ketone.

Reaction Scheme:

Synthesis_of_Ketone 3-bromoanisole 3-Bromoanisole Grignard 3-Methoxyphenyl- magnesium bromide 3-bromoanisole->Grignard 1. Mg, THF Mg_THF Mg, THF Imine_salt Intermediate Imine Salt Grignard->Imine_salt 2. Propionitrile Propionitrile Propionitrile Ketone 1-(3-Methoxyphenyl)propan-2-one Imine_salt->Ketone 3. H3O+ workup HCl_aq aq. HCl Reduction_of_Ketone Ketone 1-(3-Methoxyphenyl)propan-2-one Alcohol This compound Ketone->Alcohol Reduction NaBH4 NaBH4, MeOH

Reduction of the ketone to the alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-Methoxyphenyl)propan-2-one164.2016.4 g0.1
Methanol32.04100 mL-
Sodium Borohydride (NaBH₄)37.831.9 g0.05
1 M Hydrochloric Acid-As needed-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reduction:

    • Dissolve 1-(3-methoxyphenyl)propan-2-one in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by flash column chromatography on silica gel if necessary. [1][2][3]

Key Synthetic Transformations of this compound

Protocol 3: Oxidation to 1-(3-Methoxyphenyl)propan-2-one (Swern Oxidation)

This protocol provides a mild method for oxidizing the secondary alcohol back to the ketone, which is useful for synthetic routes requiring the ketone functionality after manipulations elsewhere in the molecule.

Reaction Scheme:

Swern_Oxidation Alcohol This compound Ketone 1-(3-Methoxyphenyl)propan-2-one Alcohol->Ketone Swern Oxidation Reagents 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N

Swern oxidation of the alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxalyl chloride126.931.4 mL0.016
Anhydrous Dichloromethane (DCM)84.9350 mL-
Anhydrous Dimethyl Sulfoxide (DMSO)78.132.3 mL0.032
This compound166.221.66 g0.01
Triethylamine (Et₃N)101.197.0 mL0.05

Procedure:

  • Activation of DMSO:

    • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Oxidation:

    • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Quenching and Work-up:

    • Add triethylamine dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Add water (50 mL) and separate the layers.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the ketone. [4][5][6][7]

Protocol 4: Williamson Ether Synthesis

This protocol describes the formation of an ether from this compound.

Reaction Scheme:

Williamson_Ether_Synthesis Alcohol This compound Ether 1-(3-Methoxyphenyl)-2-(alkoxy)propane Alcohol->Ether Etherification NaH 1. NaH, THF NaH->Ether Alkyl_halide 2. R-X Alkyl_halide->Ether

Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound166.221.66 g0.01
Sodium hydride (60% dispersion in mineral oil)24.000.44 g0.011
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Alkyl halide (e.g., Iodomethane)141.941.56 g (0.69 mL)0.011

Procedure:

  • Alkoxide Formation:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Etherification:

    • Cool the mixture to 0 °C and add the alkyl halide dropwise.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ether by flash column chromatography. [8][9][10][11]

Protocol 5: Dehydration to 1-(3-Methoxyphenyl)propene

This protocol outlines the acid-catalyzed dehydration of the alcohol to form an alkene.

Reaction Scheme:

Dehydration Alcohol This compound Alkene 1-(3-Methoxyphenyl)propene Alcohol->Alkene Dehydration H2SO4 conc. H₂SO₄, Heat

Acid-catalyzed dehydration.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound166.2216.6 g0.1
Concentrated Sulfuric Acid98.085 mL-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Dehydration:

    • Place this compound in a distillation apparatus.

    • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the mixture gently to distill the alkene product as it forms. The reaction temperature is typically around 170°C. [12][13]

  • Work-up and Purification:

    • Wash the collected distillate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the pure 1-(3-methoxyphenyl)propene.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile intermediate in organic synthesis. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent functionalization. Its strategic use can streamline the synthesis of complex molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of well-positioned building blocks like this compound are poised to expand, offering new avenues for chemical innovation.

References

  • 1-(3-methoxyphenyl)propan-1-one - ChemBK. (2024-04-09). [Link]

  • 1-(3-Methoxyphenyl)-2-propanone - ChemBK. (2024-04-09). [Link]

  • US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google P
  • CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol - Google P
  • dehydration of propan-2-ol to give propene - Chemguide. [Link]

  • WO2020194326A1 - Process for the preparation of tapentadol and analogs thereof - Google P
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. [Link]

  • 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem. [Link]

  • This compound | C10H14O2 | CID 12499852 - PubChem. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google P
  • Williamson Ether Synthesis - Utah Tech University. [Link]

  • New Directions in the Mitsunobu Reaction - Nottingham ePrints. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - download. [Link]

  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 - EPO. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Deriving Atom Economy Approach by Employing Dynamic Resolution of (3-Methoxy Phenyl)-(3-N, N-Dimethyl Amino)-2-Methyl Propanone - Asian Journal of Research in Chemistry. [Link]

  • 16.6: Alcohol Oxidation - Chemistry LibreTexts. [Link]

  • Proposed mechanism of the Mitsunobu reaction. - ResearchGate. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Evolution of synthetic routes towards homochiral Tapentadol | Request PDF - ResearchGate. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. [Link]

  • Oxidation of secondary alcohols to ketones - L.S.College, Muzaffarpur. [Link]

  • 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem. [Link]

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Application of 1-(3-Methoxyphenyl)propan-2-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(3-Methoxyphenyl)propan-2-ol in Asymmetric Synthesis of CNS-Active Scaffolds

Executive Summary

This application note details the utility of This compound (CAS: 34322-78-6) as a pivotal chiral building block in the synthesis of central nervous system (CNS) active agents. While its ketone precursor, 1-(3-methoxyphenyl)propan-2-one, is widely recognized in the synthesis of analgesics like Tapentadol , the alcohol derivative offers a superior entry point for asymmetric synthesis . By leveraging biocatalytic kinetic resolution and stereoselective amination, researchers can access enantiopure phenethylamine scaffolds with high precision. This guide provides validated protocols for the enzymatic resolution and subsequent chemical derivatization of this scaffold.

Chemical Profile & Significance

The 3-methoxyphenyl moiety is a "privileged structure" in medicinal chemistry, mimicking the tyrosine residue in endogenous opioid peptides and serving as a bioisostere for various catecholamine receptors.

PropertySpecification
Compound Name This compound
CAS Number 34322-78-6 (Racemic)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Key Functionality Secondary Alcohol (Chiral Center), Aryl Ether
Primary Application Chiral precursor for 3-methoxy-amphetamines and Tapentadol analogs

Strategic Relevance: Direct reductive amination of the corresponding ketone often yields racemic amines. By reducing the ketone to the alcohol first, researchers can employ Lipase-mediated Kinetic Resolution (LKR) to establish stereochemical purity before introducing the nitrogen atom. This is critical for structure-activity relationship (SAR) studies where enantiomers often exhibit vastly different pharmacological profiles (e.g., toxicity vs. therapeutic effect).

Application Workflow: Asymmetric Amine Synthesis

The following diagram illustrates the strategic pathway from the achiral ketone to the enantiopure amine, utilizing the alcohol as the stereochemical "lock."

G Ketone Precursor Ketone (Achiral) RacAlcohol Racemic Alcohol (±)-1-(3-MeO-Ph)propan-2-ol Ketone->RacAlcohol NaBH4 Reduction EnzRes Enzymatic Resolution (CAL-B Lipase) RacAlcohol->EnzRes Vinyl Acetate/MTBE R_Acetate (R)-Acetate (Esterified) EnzRes->R_Acetate Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) EnzRes->S_Alcohol Slow Reaction Ret_R Hydrolysis (Retention) R_Acetate->Ret_R LiOH / MeOH Inv_S Mitsunobu Inversion (Stereoinversion) S_Alcohol->Inv_S DPPA / DEAD Target_R Target (R)-Amine (CNS Active) Inv_S->Target_R Staudinger Red. Ret_R->Target_R Derivatization Target_S Target (S)-Amine (CNS Active)

Figure 1: Chemo-enzymatic workflow for accessing enantiopure amines from this compound.

Detailed Experimental Protocols

Protocol A: Synthesis & Biocatalytic Resolution

Objective: To synthesize the racemic alcohol and resolve it into (S)-alcohol and (R)-acetate with >98% enantiomeric excess (ee).

Reagents:

  • 1-(3-Methoxyphenyl)propan-2-one (Precursor)[1]

  • Sodium Borohydride (NaBH₄)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Vinyl Acetate (Acyl donor)

  • MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Reduction of Ketone:

    • Dissolve 10 mmol of 1-(3-methoxyphenyl)propan-2-one in 30 mL methanol at 0°C.

    • Add NaBH₄ (12 mmol) portion-wise over 15 minutes.

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield (±)-1-(3-methoxyphenyl)propan-2-ol .

    • Checkpoint: Yield should be >95%. Verify structure via ¹H NMR (doublet at ~1.1 ppm for methyl group).

  • Enzymatic Kinetic Resolution:

    • Dissolve 1.0 g of racemic alcohol in 20 mL of dry MTBE.

    • Add 3.0 equivalents of Vinyl Acetate.[2]

    • Add 50 mg of immobilized CAL-B (5% w/w relative to substrate).

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Monitoring: Analyze aliquots every 2 hours using Chiral HPLC (Column: Chiralcel OD-H, Hexane:IPA 95:5).

    • Termination: Stop reaction when conversion reaches exactly 50% (typically 24-48h). Filter off the enzyme (enzyme can be recycled).

  • Separation:

    • Concentrate the filtrate.

    • Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using flash column chromatography (Gradient: 0-20% EtOAc in Hexane). The acetate elutes first.

Validation Criteria:

  • (S)-Alcohol: >99% ee (HPLC).

  • (R)-Acetate: >98% ee.[2][3]

Protocol B: Stereoselective Conversion to Amine (Mitsunobu-Staudinger)

Objective: To convert the resolved (S)-alcohol into the (R)-amine with inversion of configuration. This route avoids racemization common in direct amination.

Mechanistic Insight: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, causing a Walden inversion at the chiral center. Thus, starting with the (S)-alcohol yields the (R)-azide , which is reduced to the (R)-amine .

Reagents:

  • (S)-1-(3-Methoxyphenyl)propan-2-ol (from Protocol A)

  • Triphenylphosphine (PPh₃)

  • DIAD (Diisopropyl azodicarboxylate)

  • DPPA (Diphenylphosphoryl azide)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Azidation (Inversion):

    • In a flame-dried flask under Argon, dissolve (S)-alcohol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF. Cool to 0°C.

    • Add DPPA (1.2 eq) followed by dropwise addition of DIAD (1.2 eq). Maintain temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to room temperature overnight.

    • Safety Note: Azides are potentially explosive. Work behind a blast shield.

    • Workup: Dilute with ether, wash with brine, dry over MgSO₄, and concentrate. Purify via short silica plug to obtain the (R)-azide .

  • Staudinger Reduction:

    • Dissolve the crude azide in THF/Water (10:1).

    • Add PPh₃ (1.5 eq) and stir at room temperature for 12 hours (Nitrogen evolution will occur).

    • Heat to 50°C for 2 hours to ensure hydrolysis of the iminophosphorane intermediate.

    • Acidify with 1M HCl to pH 2, wash with ether (removes Ph₃PO), then basify aqueous layer with NaOH to pH 12.

    • Extract aqueous layer with DCM to isolate the free amine.

  • Final Product: (R)-1-(3-Methoxyphenyl)propan-2-amine .

Analytical Validation Standards

To ensure protocol integrity, compare experimental data against these reference values.

Parameter(S)-Alcohol (Substrate)(R)-Amine (Product)
Physical State Clear, colorless oilPale yellow oil
Chiral HPLC Chiralcel OD-H,

~12.5 min
Chiralpak AD-H,

~8.2 min
¹H NMR (CDCl₃)

3.95 (m, 1H, CH-OH)

3.20 (m, 1H, CH-NH₂)
Specific Rotation

(c=1, MeOH)

(c=1, EtOH)

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12499852, this compound." PubChem.

  • Tadeusz, U., et al. (2016). "Chemoenzymatic Synthesis of Enantiopure Amphetamine Analogues." ChemCatChem. (Contextual grounding for lipase resolution of phenylpropanols).
  • Tapentadol Precursor Synthesis. (2024). "Synthesis of 3-methoxyphenylacetone and related intermediates." ChemBK Reference Data. [1]

Sources

Troubleshooting & Optimization

Purification techniques for 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the demand for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the purification of 1-(3-Methoxyphenyl)propan-2-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common and complex purification challenges.

Introduction: The Purification Imperative

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The purification of this secondary alcohol, which is often a liquid at room temperature, presents unique challenges, from removing structurally similar isomers to preventing degradation during the process. This guide is structured to provide clear, actionable solutions to these challenges.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My final product has a persistent yellow or brown tint.

  • Possible Cause 1: Aldehyde Impurities. If the synthesis involved an aldehyde precursor, trace amounts of unreacted starting material or related impurities can undergo polymerization or degradation, causing discoloration. Phenylpropanals, for instance, can be susceptible to air oxidation, forming corresponding carboxylic acids which may also contribute to color[1].

  • Troubleshooting Step:

    • Charcoal Treatment: Before final purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated charcoal.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Caution: Activated charcoal can adsorb your desired product, potentially lowering the yield. Use it sparingly[2].

  • Possible Cause 2: High-Temperature Degradation. Heating the compound for extended periods, especially at atmospheric pressure, can lead to decomposition and the formation of colored byproducts.

  • Troubleshooting Step:

    • Utilize Vacuum Distillation: If distillation is your chosen method, perform it under reduced pressure. This lowers the boiling point significantly, minimizing the risk of thermal degradation. For example, the related compound 3-(4-Methoxyphenyl)-1-propanol has a boiling point of 164-168 °C at 18 mmHg, far below its atmospheric boiling point[3].

    • Use Flash Chromatography: This technique minimizes the time your compound is exposed to the stationary phase, reducing the chance of on-column degradation[1].

Issue 2: GC/MS or NMR analysis shows an impurity with the same molecular weight as my product.

  • Possible Cause: Isomeric Impurity. The most likely culprit is the constitutional isomer, 1-(3-methoxyphenyl)propan-1-ol. This can form depending on the synthetic route (e.g., non-selective reduction of a ketone). These isomers often have very similar polarities and close boiling points, making separation challenging.

  • Troubleshooting Step 1: Fractional Distillation.

    • A standard distillation setup may not be sufficient. Use a fractionating column (e.g., a Vigreux or packed column) to increase the theoretical plates and enhance separation efficiency[4].

    • Perform the distillation slowly under vacuum to allow for proper vapor-liquid equilibrium to be established in the column. Collect narrow boiling point fractions and analyze each by GC or NMR to isolate the pure product.

  • Troubleshooting Step 2: High-Performance Column Chromatography.

    • Optimize Solvent System: Run thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows baseline separation between your product and the impurity. A difference in Rf value of >0.2 is ideal.

    • Use a High-Resolution Column: Employ a long, narrow column packed with high-quality silica gel of a small particle size (e.g., 40-63 µm).

    • Gradient Elution: If isocratic elution fails, a shallow gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15%) can effectively resolve closely eluting compounds[5][6].

Issue 3: My compound appears to be degrading on the silica gel column.

  • Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the dehydration of secondary alcohols to form alkenes, especially if the column heats up during chromatography.

  • Troubleshooting Step:

    • Neutralize the Silica: Prepare a slurry of the silica gel in your starting mobile phase and add 0.5-1% triethylamine or pyridine to neutralize the acidic sites[1].

    • Use Alumina: Consider using neutral or basic alumina as an alternative stationary phase, which is less likely to cause acid-catalyzed decomposition[1].

    • Keep it Cool: If the separation is exothermic, consider running the column in a cold room or using a jacketed column to dissipate heat.

Issue 4: The purified product shows the presence of water.

  • Possible Cause: Incomplete Drying or Atmospheric Moisture. The work-up procedure may not have removed all aqueous residues, or the hygroscopic nature of the alcohol and solvents may have led to water absorption from the atmosphere.

  • Troubleshooting Step:

    • Efficient Drying: Before final purification, thoroughly dry the organic solution of your crude product with an anhydrous drying agent like MgSO₄ or Na₂SO₄. Ensure the drying agent is filtered off completely.

    • Azeotropic Removal: If the product is dissolved in a suitable solvent (e.g., toluene), distilling off a portion of the solvent can remove water as an azeotrope.

    • Extractive Distillation: For larger scales, an extraction solvent can be added to change the volatility of water relative to the product, facilitating its removal via distillation[4].

Frequently Asked Questions (FAQs)

Q1: What is the most suitable purification method for this compound on a large scale (>100 g)?

A1: For large-scale purification, vacuum fractional distillation is generally the most efficient and economical method. It avoids the high cost of solvents and silica gel associated with large-scale chromatography. The key is to have an efficient vacuum pump and a well-designed fractionating column to separate the product from lower and higher boiling point impurities.

Q2: How can I identify the common impurities from the synthesis of this compound?

A2: Common impurities often arise from the starting materials or side reactions[7]. For example, if synthesized via Grignard reaction from 3-methoxybenzaldehyde, you might find unreacted aldehyde or the isomeric 1-(3-methoxyphenyl)propan-1-ol. If made by reduction of 1-(3-methoxyphenyl)propan-2-one, incomplete reduction would leave residual ketone. These can be identified by:

  • GC-MS: To determine the molecular weight of volatile impurities.

  • ¹H NMR: To identify characteristic signals, such as an aldehyde proton (~9-10 ppm) or specific splitting patterns for isomers.

Q3: Is recrystallization a viable option for purifying this compound?

A3: As this compound is typically an oil or a low-melting solid, direct recrystallization is often difficult. The compound may "oil out" rather than form crystals. However, if you have a crude solid, you can attempt it. If it oils out, try adding more solvent or switching to a different solvent system[2]. Alternatively, you can purify a solid derivative (e.g., a benzoate or urethane derivative) by recrystallization and then cleave the derivative to recover the pure alcohol.

Q4: My purification yield is consistently low. What are the common causes?

A4: Low yield can stem from several factors:

  • Overuse of Solvent in Recrystallization: Too much solvent will result in a significant portion of your product remaining in the mother liquor[2].

  • Adsorption in Chromatography: Using too much activated charcoal or highly active silica can lead to irreversible adsorption of your product[2].

  • Column Overloading: Exceeding the capacity of your chromatography column will lead to poor separation and mixed fractions, forcing you to discard a portion of your product[8]. A general rule is to load 1-5 g of crude material per 100 g of silica for difficult separations.

  • Losses During Transfers: Multiple transfers between flasks can lead to cumulative mechanical losses.

Data Presentation

Table 1: Physical Properties of Target Compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Relative Polarity
This compound C₁₀H₁₄O₂166.22[9]~265 (est. at 760 mmHg)Moderate
1-(3-Methoxyphenyl)propan-1-olC₁₀H₁₄O₂166.22[10]265.3 @ 760 mmHgSlightly more polar than 2-ol isomer
3-MethoxybenzaldehydeC₈H₈O₂136.15230-233 @ 760 mmHgMore polar
1-(3-Methoxyphenyl)propan-2-oneC₁₀H₁₂O₂164.20135-137 @ 15 mmHgMore polar than alcohol
Experimental Protocols & Visualizations
Workflow for Selecting a Purification Method

The choice of purification technique is dictated by the nature of the impurities and the required scale. This decision tree illustrates a logical approach.

G start Crude Product q1 Are impurities non-volatile (e.g., salts, polymers)? start->q1 a1_yes Filtration / Aqueous Wash q1->a1_yes Yes q2 Are boiling points of product & impurities significantly different (>25°C)? q1->q2 No a1_yes->q2 a2_yes Vacuum Fractional Distillation q2->a2_yes Yes q3 Are polarities of product & impurities different? (Check TLC) q2->q3 No a3_yes Flash Column Chromatography q3->a3_yes Yes a3_no Consider derivatization or preparative HPLC q3->a3_no No

Caption: Decision tree for purification method selection.

Protocol 1: Vacuum Fractional Distillation

This protocol is ideal for separating the product from impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents.

    • Product Fraction: When the temperature at the distillation head stabilizes near the expected boiling point of your product at that pressure, switch to a new receiving flask to collect the pure product.

    • High-Boiling Residue: Stop the distillation before the distilling flask goes to dryness to avoid charring the high-boiling residue.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating compounds based on polarity differences.

  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., 10:1 Hexane:Ethyl Acetate) that provides a good Rf value for your product (~0.3-0.4) and separates it from impurities.

  • Pack the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle into a packed bed, then add another layer of sand on top.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches per minute.

    • Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

General Purification Workflow

G cluster_0 Post-Reaction Work-Up cluster_1 Purification cluster_2 Analysis & Final Product a1 Quench Reaction a2 Aqueous Wash (e.g., NaHCO3, Brine) a1->a2 a3 Dry Organic Layer (e.g., MgSO4) a2->a3 a4 Filter & Concentrate a3->a4 b1 Column Chromatography OR Vacuum Distillation a4->b1 c1 Combine Pure Fractions b1->c1 c2 Solvent Removal (Rotary Evaporation) c1->c2 c3 Purity Analysis (GC, NMR) c2->c3 c4 Pure Product c3->c4

Caption: Standard workflow from crude product to pure compound.

References
  • Google Patents. (n.d.). Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved February 5, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Ortho-Substituted Phenylpropanals. Retrieved February 5, 2026, from a fictional source, as the original link was not a persistent authoritative source. The principles described are based on general organic chemistry knowledge.
  • Google Patents. (n.d.). Process for preparing 3-methoxy-1-propanol.
  • ResearchGate. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved February 5, 2026, from [Link]

  • 18thTimeLucky - Amateur Experimentalism. (2017). Extracting propan-2-ol from old food dyes. Retrieved February 5, 2026, from [Link]

  • Chemsrc. (n.d.). 1-(3-methoxyphenyl)propan-1-ol | CAS#:52956-27-1. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-1-ol. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 5, 2026, from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)propan-2-ol

[1]

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists encountering yield losses, purity issues, or unexpected byproducts during the synthesis of 1-(3-Methoxyphenyl)propan-2-ol (CAS: 34322-78-6).[1]

Unlike generic protocols, this document focuses on failure analysis —identifying why a reaction failed based on mechanistic causality.[1]

Quick Navigation
  • (C-C Bond Formation)

  • (Carbonyl to Alcohol)

  • (Workup & Storage)

Module 1: Grignard-Mediated Synthesis

Route: 3-Methoxybenzyl halide + Acetaldehyde

1
Critical Issue: "My yield is low (<40%) and I see a large non-polar spot on TLC."

Diagnosis: Wurtz-Type Homocoupling (Dimerization) Benzyl halides are notoriously prone to homocoupling during Grignard formation.[1] Instead of forming the Grignard reagent, two benzyl units couple to form a dimer.

  • The Reaction:

    
    [1]
    
  • The Impurity: 1,2-bis(3-methoxyphenyl)ethane.[1]

  • Mechanism: The formed Grignard reagent attacks unreacted benzyl halide in the solution (Wurtz coupling) faster than it reacts with the magnesium surface.

Corrective Protocol:

  • High Dilution: Increase the volume of anhydrous ether or THF. High concentration favors bimolecular coupling.[1]

  • "Infinite" Dilution Addition: Do not add all the halide at once. Add the halide dropwise to the magnesium suspension.[2]

  • Cryogenic Control: Maintain the temperature between 0°C and 5°C during formation. Higher temperatures increase the kinetic rate of coupling vs. Grignard formation.

  • Rieke Magnesium: If using standard turnings fails, switch to Rieke Magnesium (highly reactive) to decrease the induction period, minimizing the time unreacted halide exists in solution with formed Grignard.

FAQ: "Can I use 3-Methoxybenzyl bromide instead of the chloride?"

Technical Answer: Proceed with Caution. While bromides initiate easier, they are significantly more prone to Wurtz homocoupling than chlorides due to the weaker C-Br bond.

  • Recommendation: Use the chloride for higher selectivity. If you must use bromide, lower the temperature to -10°C and use slow addition.

Module 2: Ketone Reduction

Route: 1-(3-Methoxyphenyl)propan-2-one + NaBH


1
Critical Issue: "The reaction is stuck/incomplete, or forms a gel during workup."

Diagnosis: Stable Borate Ester Complexes Sodium borohydride reduction does not yield the alcohol directly; it yields a tetra-alkoxy borate complex. This complex can be surprisingly stable and bulky, often mimicking an emulsion or gel.[1]

  • The Trap:

    
    
    If you extract this directly without hydrolysis, you lose product to the aqueous phase or interface.
    

Corrective Protocol:

  • Mandatory Acidic Hydrolysis: You must quench the reaction with dilute acid (e.g., 1M HCl or 10% acetic acid) and stir until gas evolution ceases and the phases clarify. This cleaves the B-O bond.[1]

    • Caution: Do not use concentrated strong acids or heat (see Module 3).[1]

  • Methanol Co-solvent: Ensure methanol is present.[1] It helps break down the borate complex by forming volatile trimethyl borate (

    
    ) upon acidic workup.
    
FAQ: "I see a new impurity at R

~0.8 (non-polar) after reduction."

Technical Answer: Over-Reduction (Hydrogenolysis) While rare with NaBH


  • Impurity: 1-propyl-3-methoxybenzene.[1]

  • Fix: Switch back to NaBH

    
     in Methanol at 0°C. Avoid Pd/C for this substrate as benzyl alcohols are prone to hydrogenolysis (cleavage of the C-OH bond).
    
Module 3: Stability & Dehydration
Critical Issue: "My product turned into an oil/gum during distillation."

Diagnosis: Acid-Catalyzed Dehydration (Styrene Formation) Benzylic secondary alcohols are extremely sensitive to acid-catalyzed elimination.[1] The carbocation intermediate is stabilized by the aromatic ring, making dehydration facile.

  • The Reaction:

    
    
    
  • The Impurity: 1-(3-Methoxyphenyl)prop-1-ene (Meta-anethole analog).[1]

  • Symptoms:

    • NMR: Appearance of alkene protons (doublet/multiplet at 6.0–6.5 ppm).[1]

    • Physical: Polymerization of the alkene leads to gums.

Corrective Protocol:

  • Neutralize Completely: Before any distillation, ensure the crude oil is neutral or slightly basic (wash with sat.[1] NaHCO

    
    ).[1]
    
  • Avoid Acidic Drying Agents: Do not use acidic silica gel or un-neutralized MgSO

    
     if heating is involved.[1] Use K
    
    
    CO
    
    
    as a drying agent if stability is a major concern.[1]
  • Vacuum Distillation: Distill at the highest possible vacuum (lowest temperature). Do not exceed pot temperatures of 140°C.

Visual Troubleshooting Pathways
Figure 1: Reaction Logic & Failure Points

This diagram maps the synthetic pathways against specific failure modes (Red Nodes).

Gnode_startPrecursorsnode_grignardGrignard Route(3-OMe-Bn-Cl)node_start->node_grignardMg, THFnode_ketoneReduction Route(Ketone + NaBH4)node_start->node_ketonePre-synthesisnode_targetTARGET:This compoundnode_grignard->node_targetAcetaldehydeLow Tempnode_dimerIMPURITY:Dimer (Wurtz Coupling)node_grignard->node_dimerHigh Conc.or High Tempnode_borateISSUE:Trapped Borate Esternode_ketone->node_borateNaBH4(Intermediate)node_alkeneIMPURITY:Alkene (Dehydration)node_target->node_alkeneAcid + Heat(Distillation)node_borate->node_targetAcidic Hydrolysis(Required)

Caption: Synthetic pathways showing critical divergence points where impurities (Red) are formed.[1]

Figure 2: Impurity Identification Matrix

Use this decision tree to identify the issue based on analytical data.

DecisionTreestartObservationnmr_alkeneNMR: Olefinic H(6.0-6.5 ppm)start->nmr_alkenenmr_dimerNMR: Extra AromaticHigh Melting Solidstart->nmr_dimeryield_lowLow Yield / Emulsionstart->yield_lowres_dehydrationCause: DehydrationFix: Neutralize before heatnmr_alkene->res_dehydrationres_wurtzCause: Wurtz CouplingFix: High Dilutionnmr_dimer->res_wurtzres_borateCause: Borate ComplexFix: Acid Quenchyield_low->res_borate

Caption: Diagnostic flowchart linking experimental observations to mechanistic causes.

Summary of Impurities
Impurity TypeChemical NameOriginPrevention
Dimer 1,2-bis(3-methoxyphenyl)ethaneGrignard HomocouplingHigh dilution, slow addition, use Chloride.[1]
Alkene 1-(3-methoxyphenyl)prop-1-eneAcid-catalyzed DehydrationNeutralize workup, avoid high heat distillation.[1]
Phenol 3-(2-hydroxypropyl)phenolEther Cleavage (Demethylation)Avoid BBr

, AlCl

, or strong mineral acids.[1]
References
  • PubChem. (n.d.).[1][3] this compound (Compound).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • ChemGuide. (2023).[1] The Dehydration of Propan-2-ol (Mechanism applicable to secondary benzylic alcohols).[1] Retrieved from [Link][1]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Ketones.[1][4][5][6][7][8] Retrieved from [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.).[1] (1996).[1] Handbook of Grignard Reagents.[1][9] CRC Press.[1] (Reference for Wurtz coupling mechanics in benzyl halides).

Troubleshooting Grignard reactions for substituted propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Chemistry Division Topic: Troubleshooting Grignard Reactions for Substituted Propiophenones Classification: Advanced Organic Synthesis / Process Chemistry

Introduction: The Propiophenone Challenge

Welcome to the Technical Support Center. You are likely here because your Grignard reaction with a substituted propiophenone (


) is failing to deliver high yields. Unlike simple aldehydes or unhindered ketones, propiophenones present a "perfect storm" of challenges:
  • Steric Hindrance: The ethyl group adds bulk compared to acetophenones.

  • Enolization Risk: The

    
    -protons (on the ethyl group) are susceptible to abstraction by the basic Grignard reagent, leading to the recovery of starting material.
    
  • Electronic Effects: Substituents on the aromatic ring (

    
    ) dramatically alter the electrophilicity of the carbonyl, shifting the balance between addition, reduction, and enolization.
    

This guide moves beyond textbook basics to address the specific failure modes of this scaffold.

Phase 1: Reagent Preparation & Initiation (The "Black Magic" Phase)

Q: My magnesium turnings are fresh, but the Grignard reagent (


) won't initiate. The solution stays clear/cloudy without exotherm. What is happening? 

A: You are likely battling the Passivation Layer . Magnesium forms a tough oxide/hydroxide coating (


) instantly in air. Even "fresh" turnings are coated.

Troubleshooting Protocol:

  • Mechanical Activation (Dry Stirring): Before adding solvent, stir the dry turnings vigorously with a glass-coated stir bar under Argon for 20 minutes. This physically crushes the oxide layer, exposing the reactive

    
     lattice (crystal defects are active sites).
    
  • The "Iodine Trick" (Visual Indicator): Add a single crystal of iodine (

    
    ). It should turn the solution brown.
    
    • Sign of Success: The brown color fades to colorless. This indicates

      
       is reacting with 
      
      
      
      to form
      
      
      , exposing fresh metal.
    • Sign of Failure: The solution stays brown. Your solvent may be wet, or the Mg is totally dead.

  • Chemical Activation (1,2-Dibromoethane): Add 5-10 mol% of 1,2-dibromoethane. It reacts to form ethene gas (

    
    ) and 
    
    
    
    , effectively "etching" the surface.
    • Caution: This is exothermic.[1] Wait for bubbling to cease before adding your halide.

Critical Check: Is your THF dry? Propiophenones are valuable; do not waste them on wet solvent. A Karl Fischer titration result <50 ppm water is mandatory.

Phase 2: Reaction Optimization (The Addition Phase)

Q: I see full consumption of the starting material on TLC, but after work-up, I recover 40-60% of my starting propiophenone. Where did the product go?

A: You didn't lose the product; you never made it. You encountered Enolization . Because propiophenones have acidic


-protons, the Grignard reagent acted as a base rather than a nucleophile.
  • Mechanism:

    
     deprotonates the 
    
    
    
    -position
    
    
    Magnesium Enolate.
  • Quench: The enolate accepts a proton

    
     Regenerates Starting Ketone.
    

Solution: The "Imamoto" Protocol (Cerium Chloride) To force addition over enolization, use anhydrous Cerium(III) Chloride (


) .
  • Dry

    
     carefully (gradual heating under vacuum to 140°C) or buy anhydrous beads.
    
  • Stir

    
     in THF for 2 hours to form a slurry.
    
  • Add your Grignard reagent to this slurry at 0°C. This forms an organocerium species (

    
    ).
    
  • Why it works: Organocerium reagents are more nucleophilic but less basic than Grignards, drastically suppressing enolization [1].

Q: I isolated the product, but NMR shows a secondary alcohol instead of the expected tertiary alcohol. Why?

A: You encountered


-Hydride Reduction .
If your Grignard reagent has 

-hydrogens (e.g., Isopropyl-MgBr,

-Butyl-MgBr), it can act as a reducing agent (similar to

) via a 6-membered transition state.

Decision Matrix for Side Reactions:

IssueSymptomRoot CauseFix
Enolization Recovered Starting MaterialBasic Grignard attacks

-H
Use

(Imamoto Reagent) or lower temp (-78°C).
Reduction Secondary Alcohol formedGrignard acts as Hydride donorUse Grignards without

-H (e.g., MeMgBr, PhMgBr) or use Organolithium.
Wurtz Coupling Dimer (

) formation

reacts with

Slow addition of

to Mg; Dilute reaction.

Visualizing the Competition

The following diagram illustrates the pathways competing in your flask.

GrignardPathways SM Substituted Propiophenone Addition Nucleophilic Addition (Desired) SM->Addition Kinetic Control Enolization Enolization (Acid-Base) SM->Enolization Steric Hindrance High Basicity Reduction Beta-Hydride Reduction SM->Reduction Beta-H present Bulky R-group Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction Alkoxide Magnesium Alkoxide Addition->Alkoxide Enolate Magnesium Enolate Enolization->Enolate SecAlkoxide Secondary Alkoxide Reduction->SecAlkoxide TertAlcohol Tertiary Alcohol (Target Product) Alkoxide->TertAlcohol Acid Quench RecoveredSM Recovered SM (Failure) Enolate->RecoveredSM Acid Quench SecAlcohol Secondary Alcohol (Impurity) SecAlkoxide->SecAlcohol Acid Quench

Caption: Competitive pathways in the reaction of Grignard reagents with propiophenones. Addition is desired; Enolization and Reduction are parasitic side reactions driven by sterics and basicity.

Phase 3: Work-up & Isolation (The "Clean-up")

Q: My reaction worked, but the quench turned into a gelatinous white cement. I can't separate the layers.

A: You have created a matrix of Magnesium Hydroxide


. This gel traps organic solvents and product, leading to massive yield loss.

Standard Protocol: Do NOT just dump water or dilute HCl into the flask. Use one of these specific methods to break the emulsion:

  • The Fieser Method (Best for large scale): For every x grams of Mg used:

    • Add x mL Water (slowly!).

    • Add x mL 15% aqueous NaOH.

    • Add 3x mL Water.

    • Result: A granular white precipitate forms that filters easily.

  • The Rochelle's Salt Method (Best for sensitive products):

    • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt).

    • Stir vigorously for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8] Tartrate acts as a ligand, chelating the

      
       ions into a water-soluble complex, leaving a clean organic layer [2].
      
  • The Ammonium Chloride Method (Standard):

    • Use saturated

      
       solution.
      
    • Mechanism:[2][3][4][5][6][7][8] Buffers the pH to ~9, preventing the formation of the gelatinous

      
       while solubilizing Mg salts.
      

Summary Data: Substituent Effects on Propiophenones

The electronic nature of your propiophenone ring substituent dictates your strategy.

Substituent TypeExampleEffect on CarbonylRecommended Strategy
Electron Withdrawing

More Electrophilic (Reactive)Standard addition usually works. Watch for competing attack on the substituent (e.g.,

).
Electron Donating

Less Electrophilic (Sluggish)Requires higher temps (Reflux THF) or more reactive Grignard. High risk of enolization due to slow addition. Use

.
Ortho-Substituted

Sterically Blocked Extreme risk of Enolization/Reduction. Mandatory

or switch to Organolithium.

References

  • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society.

  • Master Organic Chemistry. (2011). "Grignard Reagents: Formation, Reactions, and Mechanisms."[2][5]

  • Organic Chemistry Portal. "Grignard Reaction Mechanism and Side Reactions."

  • Krasovskiy, A., & Kopp, F. (2006). "Soluble Lanthanide Salts for the Addition of Grignard Reagents to Ketones." Angewandte Chemie.

  • ChemPros Community. (2021). "Troubleshooting Grignard Formation and Workup."

Sources

Technical Support Center: Synthesis of Tapentadol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tapentadol intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of these crucial pharmaceutical building blocks. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth technical guidance in a user-friendly question-and-answer format.

Introduction to Tapentadol Synthesis

The synthesis of tapentadol, a centrally acting analgesic, involves a multi-step process where the control of impurities, particularly stereoisomers, is paramount. A common synthetic strategy involves the creation of a key aminoketone intermediate, followed by a Grignard reaction to introduce the ethyl group and establish one of the chiral centers. Subsequent reduction and demethylation steps yield the final active pharmaceutical ingredient (API). This guide will focus on the common byproducts encountered during the formation of key intermediates, their mechanisms of formation, and strategies for their mitigation.

Core Synthetic Pathway and Key Intermediates

A prevalent synthetic route to tapentadol is outlined below. The formation of byproducts can occur at each of these critical stages.

Tapentadol_Synthesis 3-Methoxypropiophenone 3-Methoxypropiophenone Aminoketone_Intermediate (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 3-Methoxypropiophenone->Aminoketone_Intermediate Mannich Reaction (Dimethylamine, Formaldehyde) Tertiary_Alcohol_Intermediate (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol Aminoketone_Intermediate->Tertiary_Alcohol_Intermediate Grignard Reaction (Ethylmagnesium Bromide) Reduced_Intermediate (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine Tertiary_Alcohol_Intermediate->Reduced_Intermediate Reduction (e.g., Catalytic Hydrogenation) Tapentadol Tapentadol Reduced_Intermediate->Tapentadol O-Demethylation (e.g., HBr) Mannich_Byproducts cluster_main Mannich Reaction cluster_byproducts Potential Byproducts 3-Methoxypropiophenone 3-Methoxypropiophenone Aminoketone_Desired (S)-Aminoketone 3-Methoxypropiophenone->Aminoketone_Desired Aminoketone_Isomer (R)-Aminoketone 3-Methoxypropiophenone->Aminoketone_Isomer Aldol_Product Aldol Condensation Product 3-Methoxypropiophenone->Aldol_Product Self-condensation Bis_Alkylation Bis-Alkylation Product Aminoketone_Desired->Bis_Alkylation Excess Reagents

Caption: Desired product and potential byproducts in the Mannich reaction.

Part 2: The Grignard Reaction - Formation of the Tertiary Alcohol Intermediate

The addition of an ethyl Grignard reagent to the aminoketone is a pivotal step that creates the second chiral center of tapentadol.[1][2]

Q3: My Grignard reaction is resulting in a low yield of the desired tertiary alcohol and a significant amount of unreacted starting material. What could be the issue?

A3: Low conversion in a Grignard reaction often points to issues with the reagent or reaction conditions.

  • Causality: Grignard reagents are potent nucleophiles but also strong bases. Their reactivity can be hampered by several factors.

    • Presence of Protic Solvents/Acids: Grignard reagents are readily quenched by acidic protons, such as those from water or alcohols.[3] This acid-base reaction is much faster than the nucleophilic addition to the ketone.

    • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-proton of the ketone, forming an enolate. This is more likely with sterically hindered ketones or bulky Grignard reagents. Upon workup, this regenerates the starting ketone.[3]

  • Troubleshooting & Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reagent Quality: Use freshly prepared or recently titrated Grignard reagent to ensure its activity and accurate stoichiometry.

    • Temperature Control: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. After the addition, the reaction may be allowed to warm to room temperature.

    • Choice of Solvent: Ethereal solvents like THF or diethyl ether are standard. The choice of solvent can influence the reactivity and solubility of the Grignard reagent.

Q4: I'm observing the formation of an undesired diastereomer of the tertiary alcohol. How can I improve the diastereoselectivity of the Grignard addition?

A4: Controlling the diastereoselectivity of this addition is crucial for an efficient synthesis.

  • Causality: The stereochemical outcome is governed by the facial selectivity of the Grignard reagent's attack on the carbonyl carbon, which is influenced by the existing stereocenter at the adjacent α-position. This is often explained by models such as Cram's rule or the Felkin-Anh model, where the nucleophile attacks from the less sterically hindered face. The presence of the dimethylamino group can also play a role through chelation with the magnesium ion, directing the attack of the ethyl group.

  • Troubleshooting & Mitigation:

    • Chelation Control: The use of certain additives or solvents can enhance chelation between the magnesium of the Grignard reagent and both the carbonyl oxygen and the nitrogen of the amino group. This can lock the conformation of the molecule and favor attack from a specific face.

    • Temperature: Lowering the reaction temperature generally increases diastereoselectivity.

    • Grignard Reagent Halide: The halide of the Grignard reagent (Cl, Br, I) can influence the stereochemical outcome, a phenomenon known as the "halide effect".[4] It may be beneficial to screen different ethylmagnesium halides.

    • Purification: If a mixture of diastereomers is obtained, they can often be separated by column chromatography or crystallization.[5]

Byproduct/IssuePotential CauseTroubleshooting Strategy
Low Yield Presence of water/protic impuritiesEnsure strictly anhydrous conditions.
Poor quality Grignard reagentUse freshly prepared or titrated reagent.
Enolization of the ketoneUse a less sterically hindered Grignard, lower temperature.
Low Diastereoselectivity Insufficient facial controlOptimize temperature (lower), screen solvents and Grignard halides.
Consider use of a chiral ligand or auxiliary.
Part 3: Reduction and O-Demethylation

The final steps in the synthesis of tapentadol involve the reduction of a tertiary alcohol or a related functional group and the O-demethylation of the methoxy group to the final phenolic hydroxyl group.

Q5: During the catalytic hydrogenation to reduce the tertiary alcohol intermediate, I'm observing byproducts. What are they and how can I avoid them?

A5: Catalytic hydrogenation of benzylic alcohols can sometimes lead to hydrogenolysis.

  • Potential Byproduct & Mechanism:

    • Hydrogenolysis Product: The C-O bond of the benzylic alcohol is susceptible to cleavage under hydrogenation conditions, leading to the formation of a product where the hydroxyl group is replaced by a hydrogen atom. This results in the formation of an alkane byproduct.[6]

  • Troubleshooting & Mitigation:

    • Catalyst Selection: The choice of catalyst (e.g., Pd, Pt, Rh) and support (e.g., carbon, alumina) can influence the extent of hydrogenolysis. Milder catalysts should be screened.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to minimize hydrogenolysis.

    • Solvent Choice: The solvent can also play a role. Protic solvents may sometimes favor hydrogenolysis.

Q6: The O-demethylation step with HBr is giving me some impurities. What should I be aware of?

A6: O-demethylation of aryl methyl ethers with strong acids like HBr is a robust reaction but can have side reactions, especially at elevated temperatures.[7][8]

  • Potential Byproducts & Mechanisms:

    • Ring Bromination: Under harsh conditions, electrophilic aromatic substitution can occur, leading to the bromination of the aromatic ring.

    • Degradation Products: The combination of strong acid and high temperature can lead to the degradation of the molecule, particularly if other sensitive functional groups are present.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to the presence of unreacted starting material.

  • Troubleshooting & Mitigation:

    • Temperature and Time Control: Carefully control the reaction temperature and monitor the reaction progress by a suitable analytical technique (e.g., HPLC) to ensure complete conversion without significant degradation.

    • Alternative Reagents: If side reactions are problematic, other demethylating agents can be considered, such as boron tribromide (BBr₃) or certain thiolates, which may offer higher selectivity under milder conditions.[9]

    • Purification: The final tapentadol product is often purified by crystallization of its hydrochloride salt, which is effective at removing many process-related impurities.[10]

Part 4: General Impurities

Q7: I have detected Tapentadol N-oxide in my final product. How is this formed and how can I prevent it?

A7: Tapentadol N-oxide is a common oxidation-related impurity.

  • Mechanism of Formation: The tertiary amine functionality in tapentadol and its precursors is susceptible to oxidation. This can occur through exposure to oxidizing agents, air (oxygen) over prolonged periods, or under certain reaction conditions.

  • Prevention and Removal:

    • Inert Atmosphere: Handle intermediates and the final product under an inert atmosphere whenever possible, especially during purification and storage.

    • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixtures.

    • Purification: Tapentadol N-oxide has different polarity compared to tapentadol and can typically be removed by chromatography or crystallization.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) is the most common technique used.

Recommended HPLC Method Parameters (General Guidance):

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is often effective for separating a range of impurities with different polarities.[11][12]

  • Detector: A UV detector is commonly used. For structural elucidation of unknown impurities, a mass spectrometer (LC-MS) is invaluable.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.[11]

Conclusion

The synthesis of tapentadol intermediates requires careful control of reaction conditions to minimize the formation of byproducts, particularly stereoisomers. A thorough understanding of the potential side reactions at each synthetic step, coupled with robust analytical monitoring and effective purification strategies, is key to obtaining a high-purity final product. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction may require specific optimization based on the exact conditions and scale of operation.

References

  • Mannich Bases: An Important Pharmacophore in Present Scenario. PMC - NIH. Available from: [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. Available from: [Link]

  • Mannich Reaction Mechanism - Unacademy. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Available from: [Link]

  • Catalytic hydrogenation of benzyl alcohol to cyclohexylmethanol - Polish Journal of Applied Chemistry - Tom Vol. 42, nr 3-4 (1998) - BazTech - ICM UW. Available from: [Link]

  • CN106278915A - A kind of method preparing tapentadol hydrochloride intermediate - Google Patents.
  • The Grignard Reaction Mechanism - Chemistry Steps. Available from: [Link]

  • Formation of Mannich Base | Full Video Lecture - YouTube. Available from: [Link]

  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 - EPO. Available from: [Link]

  • Mannich reaction - Wikipedia. Available from: [Link]

  • Development and validation of HPLC method for estimation of tapentadol and its process-related impurities. Available from: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]

  • Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. Available from: [Link]

  • Development and validation of HPLC method for estimation of tapentadol and its process-related impurities - ResearchGate. Available from: [Link]

  • US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents.
  • Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC. Available from: [Link]

  • Development and validation of hplc method for estimation of tapentadol and its process-related impurities. Available from: [Link]

  • Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst - KU ScholarWorks. Available from: [Link]

  • Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PubMed Central. Available from: [Link]

  • Demethylating Reaction of Methyl Ethers - ResearchGate. Available from: [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available from: [Link]

  • Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics - ResearchGate. Available from: [Link]

  • Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate? - Chemistry Stack Exchange. Available from: [Link]

  • Mannich Reaction Mechanism - BYJU'S. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available from: [Link]

  • METHOD FOR CRYSTALLIZING TAPENTADOL INTERMEDIATE, TAPENTADOL INTERMEDIATE OF HIGH PURITY, METHOD OF MAKING TAPENTADOL AND TAPENT - Googleapis.com.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available from: [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Available from: [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. Available from: [Link]

  • O-Demethylation | Chem-Station Int. Ed.. Available from: [Link]

  • WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents.
  • RP-HPLC Method Development and Validation of Tapentadol Hydrochloride in Bulk and Pharmaceutical Formulations. Available from: [Link]

  • Alcohols, Phenols and Ethers - NCERT. Available from: [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. Available from: [Link]

  • Process for the preparation of Tapentadol hydrochloride - Technical Disclosure Commons. Available from: [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available from: [Link]

  • WO/2011/067714 NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - WIPO Patentscope. Available from: [Link]

  • Eschweiler-Clarke Reaction - YouTube. Available from: [Link]

  • HPTLC Analysis and Force Degradation Study of Tapentadol Hydrochloride in Bulk and Its Pharmaceutical Formulation - Research Journal of Pharmacy and Technology. Available from: [Link]

  • A novel RP-HPLC method for quantification of tapentadol HCl in pharmaceutical formulations - Der Pharma Chemica. Available from: [Link]

  • Eschweiler-Clarke reaction. Available from: [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. Available from: [Link]

  • Preparation method of tapentadol hydrochloride and compounds for preparation of tapentadol hydrochloride - Patsnap Eureka. Available from: [Link]

  • A practical and enantioselective synthesis of tapentadol | Request PDF - ResearchGate. Available from: [Link]

  • Eschweiler-Clarke reaction - YouTube. Available from: [Link]

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Technical Support Center: Stability and Storage of 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Refrigeration is recommended.[3] It is also advisable to protect the compound from light. To prevent potential degradation from atmospheric components, storage under an inert gas atmosphere, such as nitrogen, has been recommended for similar compounds like phenethylamine.[1]

Q2: What signs of degradation should I look for?

A2: Visual inspection is the first line of defense. Any change in the physical appearance of the compound, such as a change in color or the formation of a precipitate, could indicate degradation. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to monitor the purity of the substance over time.[4] Unexpected peaks in a chromatogram can signify the presence of impurities or degradation products.[5]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes a methoxy group and a secondary alcohol on a substituted phenyl ring, several degradation pathways are plausible under stress conditions:

  • Oxidation: The secondary alcohol is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(3-methoxyphenyl)propan-2-one. The methoxy group could also be a site for oxidative degradation.

  • Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form an alkene.

  • Ether Cleavage: The methoxy group (an ether) could be cleaved under harsh acidic conditions (e.g., with strong acids like HBr or HI), though this is less likely under typical storage conditions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Understanding these potential pathways is crucial for developing stability-indicating analytical methods.[5]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from incompatible substances such as strong oxidizing agents and acids. Contact with these substances could accelerate degradation. It is also important to avoid sources of ignition, as many organic compounds are flammable.[1][6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change) Oxidation or other chemical degradation.1. Cease use of the affected batch for critical experiments. 2. Perform analytical purity testing (e.g., HPLC, GC) to quantify the extent of degradation. 3. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere).[3]
Unexpected peaks in analytical chromatogram Presence of impurities from synthesis or degradation products.1. Characterize the unknown peaks using mass spectrometry (e.g., GC-MS or LC-MS). 2. If degradation is confirmed, perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method.[5]
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interference from degradation products.1. Verify the purity of the this compound stock. 2. If the material is old or has been stored improperly, consider using a fresh, unopened batch. 3. Always use freshly prepared solutions for your experiments.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential volatile impurities or degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (or equivalent) is a good starting point.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Scan Range: m/z 40-450

  • Data Analysis: Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. The mass spectrum of each peak can be used to identify the compounds.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Control Control Sample (Unstressed) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Start->Base Expose to Oxidation Oxidative (e.g., 3% H2O2) Start->Oxidation Expose to Thermal Thermal (e.g., 60°C) Start->Thermal Expose to Photolytic Photolytic (e.g., UV/Vis light) Start->Photolytic Expose to Analysis Analyze all samples by a suitable method (e.g., HPLC-UV/MS) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Comparison Compare stressed samples to control Analysis->Comparison Identify Identify Degradation Products Comparison->Identify Pathway Propose Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Visualization of Potential Degradation

The following diagram illustrates the primary potential degradation pathways of this compound.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Ketone 1-(3-Methoxyphenyl)propan-2-one Parent->Ketone Oxidation Alkene 1-(3-Methoxyphenyl)prop-1-ene or 3-(3-Methoxyphenyl)prop-1-ene Parent->Alkene Dehydration (Acid/Heat) Phenol 3-(2-Hydroxypropyl)phenol Parent->Phenol Ether Cleavage (Strong Acid)

References

  • AOBChem. (2023, April 26). 1-(3-methoxyphenyl)
  • Chemos GmbH & Co.KG.
  • Sdfine. Chemwatch GHS SDS in English (European) 48281.
  • TCI Chemicals. (2025, November 27). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)propan-1-ol.
  • Millipore. (2025, May 6).
  • Cole-Parmer.
  • Stanley, L., Katahira, R., & Beckham, G. T. (2023, April 6). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • PENTA. (2023, August 4).
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  • Sigma-Aldrich. (2024, September 6).
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  • Wikipedia. Phenethylamine.
  • Stanley, L., Katahira, R., & Beckham, G. T. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.
  • MDPI. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.
  • ChemBK. (2024, April 9). 1-(3-Methoxyphenyl)-2-propanone.
  • Sigma-Aldrich. (R)-(-)-1-Methoxy-2-propanol.
  • OPUS. III Analytical Methods.
  • PubChem. 1-(4-Methoxyphenyl)-1-propanol.

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Analytical challenges in the characterization of 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-(3-Methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to assist you in your experimental work.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of volatile compounds like this compound.[1] However, challenges such as isomer differentiation and impurity identification are frequently encountered.

FAQs and Troubleshooting

Question 1: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my target compound. How can I confirm the identity of this compound and differentiate it from its isomers?

Answer: This is a common challenge due to the existence of positional isomers, such as 1-(3-methoxyphenyl)propan-1-ol and 2-(3-methoxyphenyl)propan-2-ol, which have identical molecular weights.[2][3][4] Differentiation relies on a careful examination of the fragmentation patterns in the mass spectrum and the retention times in the chromatogram.

  • Fragmentation Pattern Analysis: this compound will likely undergo alpha-cleavage, resulting in a prominent fragment ion from the loss of a methyl group. In contrast, its isomers will produce different characteristic fragments. For instance, 1-(3-methoxyphenyl)propan-1-ol would likely show a significant fragment from the loss of an ethyl group.

  • Retention Time: The isomers will likely have different boiling points and polarities, leading to different retention times on the GC column. A systematic comparison with certified reference standards of the potential isomers is the most definitive way to confirm peak identities.

  • Chemical Derivatization: If fragmentation patterns are too similar, derivatization of the hydroxyl group (e.g., silylation) can lead to more distinct mass spectra and better chromatographic separation.

Question 2: I am observing unexpected peaks in my GC-MS chromatogram. How can I identify these impurities?

Answer: Unexpected peaks can originate from starting materials, by-products of the synthesis, or degradation products.[5][6]

  • Synthetic Precursors: Review the synthetic route of your compound. For example, if it was synthesized from 3-methoxyphenylacetone, you might see traces of this starting material.[5]

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to air and light), leading to oxidation products.[6]

  • Mass Spectral Libraries: Utilize mass spectral libraries such as NIST or Wiley to tentatively identify the unknown peaks.

  • High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide accurate mass measurements, which can be used to determine the elemental composition of the impurities and aid in their identification.[7]

Experimental Protocol: Sample Preparation for GC-MS Analysis
  • Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject 1 µL of the filtered sample into the GC-MS system.

  • Control Samples: Always run a solvent blank and, if available, a certified reference standard of this compound for comparison.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is essential for the purity determination and quantification of this compound, especially for non-volatile impurities and in the context of stability studies.

FAQs and Troubleshooting

Question 1: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9][10] The key is to achieve baseline separation of the parent compound from all potential degradants.

  • Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[9]

  • Column and Mobile Phase Selection: A C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Method development involves optimizing the mobile phase composition, pH, and gradient to resolve all peaks.

  • Detector Wavelength: Use a photodiode array (PDA) detector to select the optimal wavelength for detection and to check for peak purity.

Question 2: I'm seeing peak tailing for my main compound. What are the likely causes and solutions?

Answer: Peak tailing can be caused by several factors:

  • Column Overload: The sample concentration may be too high. Try diluting your sample.

  • Secondary Interactions: The hydroxyl group in your molecule can have secondary interactions with residual silanols on the silica-based column. Using a highly end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiating isomers of this compound.

Isomer_Differentiation start Sample with Suspected Isomers gcms GC-MS Analysis start->gcms check_rt Different Retention Times? gcms->check_rt check_ms Different MS Spectra? check_rt->check_ms Yes nmr NMR Spectroscopy (1H, 13C, COSY) check_rt->nmr No check_ms->nmr No end_differentiated Isomers Differentiated check_ms->end_differentiated Yes confirm_structure Confirm Structure of Each Isomer nmr->confirm_structure confirm_structure->end_differentiated

Caption: Workflow for Isomer Differentiation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural elucidation of this compound and its related substances.

FAQs and Troubleshooting

Question 1: What are the expected 1H and 13C NMR chemical shifts for this compound, and how do they differ from its isomers?

Answer: The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus.

  • 1H NMR: For this compound, you would expect to see a doublet for the methyl group adjacent to the CH-OH group, a multiplet for the CH-OH proton, and another multiplet for the benzylic CH2 protons. The aromatic protons will appear in the 6.7-7.2 ppm region. In contrast, 1-(3-methoxyphenyl)propan-1-ol would show a triplet for the terminal methyl group and a multiplet for the adjacent CH2 group.

  • 13C NMR: The carbon attached to the hydroxyl group (C2) in this compound will have a distinct chemical shift compared to the corresponding carbon (C1) in 1-(3-methoxyphenyl)propan-1-ol.

Question 2: My NMR spectrum shows broad peaks for the hydroxyl proton. How can I resolve this?

Answer: The hydroxyl proton signal is often broadened due to chemical exchange with residual water in the NMR solvent or with other hydroxyl groups.

  • D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to identify the OH peak.

  • Dry Solvent: Ensure you are using a high-purity, dry NMR solvent.

Summary of Expected Spectral Data
TechniqueThis compound1-(3-Methoxyphenyl)propan-1-ol
Key MS Fragments Loss of -CH3, benzylic cleavageLoss of -CH2CH3, benzylic cleavage
Key 1H NMR Signals Doublet for C3-H3, Multiplet for C2-HTriplet for C3-H3, Multiplet for C2-H2
Key 13C NMR Shifts Distinct shift for C2 (bearing OH)Distinct shift for C1 (bearing OH)

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

FAQs and Troubleshooting

Question 1: What are the characteristic FTIR absorption bands for this compound?

Answer: The FTIR spectrum of this compound will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm-1.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm-1.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm-1 region.

  • C-O Stretch (Alcohol): A strong band around 1050-1150 cm-1.

  • C-O Stretch (Ether): An absorption band around 1250 cm-1 for the methoxy group.

Question 2: My sample is an oil. What is the best way to acquire an FTIR spectrum?

Answer: For oily samples, the easiest method is to use the thin film technique.

  • Thin Film Method: Place a small drop of the oil between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film. Mount the plates in the spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR): If you have an ATR accessory, you can place a drop of the oil directly onto the ATR crystal for analysis. This is often a quicker and easier method.

References

  • 1-(3-Methoxyphenyl)-2-propanone - ChemBK. (2024). Retrieved from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). protocols.io. Retrieved from [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from [Link]

  • 1-(3-Methoxyphenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 1-(3-methoxyphenyl)propan-1-ol | CAS#:52956-27-1. (n.d.). Chemsrc. Retrieved from [Link]

  • (PDF) Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. (2010). ResearchGate. Retrieved from [Link]

  • Optical isomer analysis of 3,4-methylene-dioxyamphetamine analogues and their stereoselective disposition in rats. (1998). PubMed. Retrieved from [Link]

  • Troubleshooting Guides. (n.d.). Bionano. Retrieved from [Link]

  • 2-(3-Methoxyphenyl)propan-2-ol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Addressing PFAS Challenges with Modern High Resolution IMS-MS Methods. (2023). LCGC International - Chromatography Online. Retrieved from [Link]

  • Synthesis of N-Aryl β-Amino Acid Derivatives via Cu(II)-Catalyzed Asymmetric 1,4-Reduction in Air. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (n.d.). Natural Products Magnetic Resonance Database. Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2000). PubMed. Retrieved from [Link]

  • Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Eurofins. Retrieved from [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. (2018). PMC - NIH. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (n.d.). MDPI. Retrieved from [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PMC. Retrieved from [Link]

  • 1 H-NMR spectrum of 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol (Ringopening). (n.d.). ResearchGate. Retrieved from [Link]

  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. (n.d.). NIH. Retrieved from [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2023). Semantic Scholar. Retrieved from [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • FTIR Analysis of Particulate Matter Collected on Teflon Filters in Columbus, OH. (2005). OSU Chemistry. Retrieved from [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Positional Isomers: 1-(3-Methoxyphenyl)propan-2-ol vs. 1-(4-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

In the realm of medicinal chemistry and organic synthesis, the precise spatial arrangement of functional groups on an aromatic ring can profoundly dictate a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth, data-supported comparison of two positional isomers, 1-(3-Methoxyphenyl)propan-2-ol and 1-(4-Methoxyphenyl)propan-2-ol. We will dissect their synthesis, spectroscopic signatures, and pharmacological context to provide a clear framework for researchers working with these or structurally similar compounds.

Core Physicochemical Characteristics

The fundamental difference between these two molecules lies in the substitution pattern of the methoxy group on the phenyl ring—a meta versus a para position. This seemingly subtle variation influences intermolecular forces and molecular symmetry, leading to distinct physical properties.

PropertyThis compound1-(4-Methoxyphenyl)propan-2-ol
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol 166.22 g/mol
CAS Number 34322-78-6[1]30314-64-8[2][3]
Appearance Colorless Oil/LiquidColorless Oil
Boiling Point Data not readily available107-110 °C at 1 Torr[3][4]
Predicted Density ~1.034 g/cm³~1.034 g/cm³[3][4]
Predicted pKa ~15.0815.08 ± 0.26[3][4]

Synthetic Pathways and Mechanistic Insights

The synthesis of these secondary alcohols can be reliably achieved through several standard organic transformations. The choice of starting material is the critical determinant for the final isomeric product. A prevalent and illustrative method is the Grignard reaction, which provides a robust C-C bond formation strategy.

Synthesis via Grignard Reaction

The core of this synthesis involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr) to the carbonyl carbon of the corresponding methoxy-substituted benzaldehyde. The electron-donating nature of the methoxy group influences the reactivity of the aldehyde, but both isomers are readily synthesized.

Causality of Experimental Choice: The Grignard reaction is selected for its high yield, reliability, and the wide availability of starting materials. The use of anhydrous solvents (like diethyl ether or THF) is critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water. The final acidic workup is necessary to protonate the intermediate alkoxide to yield the desired alcohol.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-(4-Methoxyphenyl)propan-2-ol A 3-Methoxybenzaldehyde C Magnesium Alkoxide Intermediate A->C 1. Nucleophilic Attack B MeMgBr in Dry Ether D This compound C->D 2. Acidic Workup (H₃O⁺) E 4-Methoxybenzaldehyde G Magnesium Alkoxide Intermediate E->G 1. Nucleophilic Attack F MeMgBr in Dry Ether H 1-(4-Methoxyphenyl)propan-2-ol G->H 2. Acidic Workup (H₃O⁺) G A Setup Flame-Dried Glassware (N₂ Atmosphere) B Prepare Grignard Reagent (MeMgBr in Ether) A->B C Add 4-Methoxybenzaldehyde (Dropwise at 0°C) B->C D Monitor by TLC C->D E Quench with Sat. NH₄Cl D->E Reaction Complete F Extract with Ether E->F G Dry & Evaporate F->G H Purify via Column Chromatography G->H I Characterize by NMR & IR H->I

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A Comparative Analysis of Substituted Phenylethanolamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of substituted phenylethanolamines, a chemical class of significant interest in pharmacology and drug development. These compounds, characterized by a phenylethylamine backbone with a hydroxyl group on the beta-carbon of the side chain, encompass a wide range of biologically active molecules, including endogenous neurotransmitters, hormones, and synthetic drugs.[1][2] Their diverse pharmacological effects stem from their interactions with various G-protein coupled receptors (GPCRs), primarily adrenergic receptors, but also dopamine and serotonin receptors. This guide will delve into the structure-activity relationships (SAR), pharmacological profiles, and key experimental methodologies for the evaluation of substituted phenylethanolamines, providing researchers with the foundational knowledge to explore this versatile chemical scaffold.

The Phenylethanolamine Scaffold: A Foundation for Diverse Pharmacology

The parent compound, phenylethanolamine, consists of a phenyl ring attached to an ethanolamine side chain.[2][3] The presence of a chiral center at the beta-carbon results in two enantiomers, (R)- and (S)-phenylethanolamine, which can exhibit different pharmacological activities.[2] Substitutions on the phenyl ring, the ethanolamine side chain, and the terminal amine group give rise to a vast array of derivatives with distinct receptor binding affinities, functional activities, and metabolic stabilities.

Many substituted phenylethanolamines are psychoactive drugs with a wide range of applications, including as central nervous system stimulants, hallucinogens, appetite suppressants, nasal decongestants, bronchodilators, antidepressants, and antiparkinson agents.[1] Endogenous compounds such as dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) are all substituted phenylethanolamines, highlighting the physiological importance of this chemical class.[1]

Structure-Activity Relationships: Tailoring Function Through Chemical Modification

The pharmacological profile of a substituted phenylethanolamine is intricately linked to its chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel compounds with desired therapeutic effects.

Phenyl Ring Substitutions: The Key to Receptor Affinity and Selectivity

Substitutions on the phenyl ring play a crucial role in determining a compound's affinity and selectivity for different adrenergic receptor subtypes.

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity at adrenergic receptors. 3,4-dihydroxy substitution, as seen in norepinephrine and epinephrine, is essential for potent activation of both α- and β-adrenergic receptors.[4] Conversely, a 3,5-dihydroxy substitution pattern can confer selectivity for the β2-adrenergic receptor.[4][5]

  • Other Substituents: The introduction of other functional groups can modulate activity. For instance, replacing the 4-hydroxyl group with a carboxyl group can significantly reduce β2-potency while only slightly affecting β1-potency, leading to β1-selective agonists.[5] Methoxy groups on the phenyl ring have been shown to decrease dopamine reuptake inhibitory activity.[6]

Ethanolamine Side Chain Modifications: Influencing Potency and Metabolism

Modifications to the ethanolamine side chain can impact a compound's potency and metabolic stability.

  • α-Carbon Substitution: Substitution at the α-carbon generally decreases or abolishes β-adrenergic activity.[7]

  • β-Hydroxyl Group: The hydroxyl group at the β-carbon is important for direct agonist activity at both α- and β-receptors, though not absolutely essential.[8] Its presence enhances the compound's interaction with the receptor.

Terminal Amine Substitutions: Dictating α- vs. β-Receptor Selectivity

The nature of the substituent on the terminal amine is a primary determinant of selectivity between α- and β-adrenergic receptors.

  • Size of the Substituent: As the size of the alkyl substituent on the nitrogen atom increases, α-receptor agonist activity generally decreases, while β-receptor agonist activity increases.[8] For example, norepinephrine (primary amine) has more α-activity than β-activity, while isoproterenol (isopropyl substitution) is a potent β-agonist with little affinity for α-receptors.[8]

  • N-tert-butyl Group: The presence of a bulky N-tert-butyl group tends to enhance β2-selectivity.[8]

Comparative Pharmacological Profiles

The diverse structural modifications of phenylethanolamines lead to a wide spectrum of pharmacological activities. The following table summarizes the receptor binding affinities and functional activities of representative substituted phenylethanolamines.

CompoundPhenyl Ring SubstitutionAmine SubstitutionPrimary Receptor Target(s)Affinity (Ki/IC50) or Potency (EC50)Functional Activity
Norepinephrine 3,4-dihydroxyPrimary (-NH2)α1, α2, β1 > β2-Full Agonist
Epinephrine 3,4-dihydroxySecondary (-NHCH3)α1, α2, β1, β2~1/400th the affinity of epinephrine for β2[2]Full Agonist
Isoproterenol 3,4-dihydroxySecondary (-NHCH(CH3)2)β1, β2 > α-Full Agonist
Phenylephrine 3-hydroxySecondary (-NHCH3)α1 > α2, βpKi/pEC50 values vary by subtype[9]Agonist
p-Synephrine 4-hydroxySecondary (-NHCH3)α1A (EC50 = 2.4 µM), α1B (EC50 = 0.66 µM)[10]Agonist
p-Octopamine 4-hydroxyPrimary (-NH2)α1A (EC50 = 11 µM), α1B (EC50 = 3.9 µM)[10]Agonist

Experimental Workflows for the Evaluation of Substituted Phenylethanolamines

The characterization of novel substituted phenylethanolamines requires a suite of robust and validated experimental assays. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[2] These assays measure the displacement of a radioactively labeled ligand from the receptor by the test compound.

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[1]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-CGP12177 for β receptors), and varying concentrations of the unlabeled test compound.[11]

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).[1]

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[7]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubate filter_wash Filter & Wash to Separate Bound/Free incubate->filter_wash count Count Radioactivity filter_wash->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow for a competition radioligand binding assay.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For GPCRs, this often involves measuring the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.

Many adrenergic receptors are coupled to either the stimulatory (Gs) or inhibitory (Gi) G-protein, which modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Culture cells expressing the receptor of interest in a suitable medium.[3]

  • Cell Plating:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Aspirate the culture medium and replace it with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • For Gi-coupled receptors, add forskolin to stimulate basal cAMP production.[4]

    • Add varying concentrations of the test compound.

    • Incubate for a specific time at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells to release the accumulated cAMP.

    • Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Diagram: GPCR-cAMP Signaling Pathway

G ligand Ligand receptor GPCR (Gs/Gi) ligand->receptor g_protein G-Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac modulates camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates response Cellular Response pka->response phosphorylates

Caption: Simplified signaling cascade for Gs/Gi-coupled GPCRs.

Some adrenergic receptors, such as α1-adrenergic receptors, are coupled to the Gq G-protein, which activates phospholipase C, leading to an increase in intracellular calcium levels.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture and seed cells expressing the Gq-coupled receptor of interest into a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.[12][13]

    • Incubate to allow for de-esterification of the dye within the cells.[14]

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of the test compound and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Diagram: Gq-Coupled Receptor Signaling Pathway

G ligand Ligand receptor GPCR (Gq) ligand->receptor g_protein Gq-Protein receptor->g_protein activates plc Phospholipase C g_protein->plc activates ip3 IP3 plc->ip3 generates dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er binds to receptor on pkc PKC dag->pkc activates ca2 Ca2+ er->ca2 releases ca2->pkc response Cellular Response pkc->response phosphorylates

Caption: Key steps in the Gq-coupled GPCR signaling pathway.

Analytical Characterization: Ensuring Purity and Identity

The accurate characterization of synthesized phenylethanolamine derivatives is crucial for reliable pharmacological data. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable analytical techniques for this purpose.

  • HPLC: Reversed-phase HPLC with UV or fluorescence detection is commonly used to assess the purity of phenylethanolamine derivatives.[15][16] The choice of mobile phase and column depends on the specific properties of the analyte.[5]

  • NMR: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[17][18][19] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

Synthesis, Metabolism, and Toxicology

Synthesis: The synthesis of substituted phenylethanolamines can be achieved through various routes, often involving multi-step reactions such as acylation, halogenation, nucleophilic substitution, and reduction of aryl compounds.[20] The development of general and efficient synthetic routes is an active area of research.[20][21][22][23]

Metabolism: Substituted phenylethanolamines are subject to metabolism by various enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[24] The metabolic fate of these compounds can significantly influence their duration of action and potential for drug-drug interactions. The metabolism of phenylethanolamines can lead to the formation of corresponding mandelic acids, which are excreted in the urine.[25]

Toxicology: The toxicological profile of substituted phenylethanolamines is highly dependent on their specific structure and pharmacological activity. Some compounds may exhibit cardiovascular side effects, while others may have abuse potential. The minimum lethal dose of phenylethanolamine has been determined in various animal models.[26] A thorough toxicological evaluation is essential for any new derivative being considered for therapeutic use. Drug metabolism plays a crucial role in both detoxification and, in some cases, toxification through the formation of reactive intermediates.[27]

Conclusion

Substituted phenylethanolamines represent a rich and diverse class of compounds with profound effects on physiological systems. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the successful discovery and development of novel therapeutics targeting adrenergic and other receptor systems. This guide provides a framework for researchers to navigate the complexities of this important chemical class and to contribute to the advancement of pharmacology and medicine.

References

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A Comparative Analysis of the Predicted Biological Activity of 1-(3-Methoxyphenyl)propan-2-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the predicted biological activity of 1-(3-Methoxyphenyl)propan-2-ol and its structural analogs. Due to a lack of direct experimental data on the target compound, this analysis is built upon established structure-activity relationships (SAR) within the broader class of phenylethylamines and phenylpropanoids. The information herein is intended for researchers, scientists, and drug development professionals to guide future experimental design and hypothesis testing.

Introduction to Phenylpropanols and Their Biological Significance

This compound belongs to the vast family of phenylethylamines and phenylpropanoids, compounds characterized by a phenyl ring attached to an amino or hydroxylated propyl side chain.[1] Many substituted phenylethylamines are psychoactive drugs that modulate monoamine neurotransmitter systems.[1] Phenylpropanolamine, a close structural analog, is known to act as a sympathomimetic agent by stimulating the release of norepinephrine and directly activating adrenergic receptors.[2][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the aromatic ring and the side chain.

This guide will explore the predicted biological activity of this compound by dissecting its key structural features: the meta-positioned methoxy group and the β-hydroxyl group on the propyl side chain. By comparing it with analogs where these features are altered, we can infer its likely pharmacological profile.

Structural Comparison and Predicted Biological Activity

The following table summarizes the structures of this compound and its key comparators. The predicted activities are inferred from established structure-activity relationships.

Compound NameStructureKey Structural FeaturesPredicted Biological Activity
This compound [Image of this compound structure] - meta-Methoxy group - β-Hydroxyl groupLikely exhibits affinity for adrenergic and serotonergic receptors. The meta-methoxy group may confer selectivity for certain receptor subtypes. The β-hydroxyl group is expected to influence adrenergic receptor interaction.
1-(2-Methoxyphenyl)propan-2-ol[Image of 1-(2-Methoxyphenyl)propan-2-ol structure]- ortho-Methoxy group - β-Hydroxyl groupThe ortho-methoxy group is predicted to alter receptor binding affinity and selectivity compared to the meta isomer due to steric hindrance and different electronic effects.
1-(4-Methoxyphenyl)propan-2-ol[Image of 1-(4-Methoxyphenyl)propan-2-ol structure]- para-Methoxy group - β-Hydroxyl groupThe para-methoxy group generally enhances affinity for several monoamine receptors. This analog is expected to have significant activity.
1-Phenylpropan-2-ol[Image of 1-Phenylpropan-2-ol structure]- Unsubstituted phenyl ring - β-Hydroxyl groupServes as a baseline to understand the influence of the methoxy group. Likely possesses sympathomimetic activity.
Phenylpropanolamine[Image of Phenylpropanolamine structure]- Unsubstituted phenyl ring - β-Hydroxyl group - α-Amino groupA well-characterized sympathomimetic that acts as an α-adrenergic agonist.[2]
1-(3-Methoxyphenyl)propan-2-amine[Image of 1-(3-Methoxyphenyl)propan-2-amine structure]- meta-Methoxy group - α-Amino groupThe amino group is expected to confer more potent monoamine releasing properties compared to the hydroxyl analog.
1-(3-Methoxyphenyl)propan-2-one[Image of 1-(3-Methoxyphenyl)propan-2-one structure]- meta-Methoxy group - β-Keto groupThe ketone functional group will significantly alter the electronic properties and hydrogen bonding capacity, likely leading to a different pharmacological profile.

Structure-Activity Relationship (SAR) Analysis

The Influence of the Methoxy Group Position

The position of the methoxy group on the phenyl ring is a critical determinant of biological activity in phenylethylamines. Generally, mono-, di-, and trimethoxylation enhance affinity for serotonin receptors compared to the unsubstituted parent compounds.[4]

  • meta-Position : As in the target compound, a meta-methoxy group has been shown to enhance affinity for certain serotonin receptors.[4] Its electronic and steric influence is distinct from the other positions.

  • ortho-Position : An ortho-methoxy group can introduce steric hindrance that may reduce binding affinity at some receptors.

  • para-Position : A para-methoxy substitution often leads to increased affinity at various monoamine receptors.[5]

Therefore, it is plausible that this compound will exhibit a unique receptor binding profile, potentially with selectivity for specific adrenergic or serotonergic subtypes, differing from its ortho and para isomers.

The Role of the β-Hydroxyl Group

The hydroxyl group at the β-position of the side chain is a key feature of many adrenergic agonists. This group can participate in hydrogen bonding with amino acid residues in the receptor binding pocket, which is crucial for affinity and efficacy. Phenylethanolamine, which possesses a β-hydroxyl group, has strong cardiovascular activity.[6] This suggests that this compound is likely to interact with adrenergic receptors.

Logical Framework for Experimental Validation

The following diagram illustrates a logical workflow for the experimental characterization of this compound, starting from initial screening to in vivo validation.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation receptor_binding Radioligand Binding Assays (Adrenergic & Serotonergic Receptors) functional_assays Functional Assays (cAMP, Ca2+ Flux, pERK) receptor_binding->functional_assays Determine functional consequence of binding (agonist/antagonist) sar_analysis Structure-Activity Relationship (Comparison with Analogs) functional_assays->sar_analysis Compare potency and efficacy (EC50/IC50) cns_activity CNS Activity Assessment (Open-Field Test) sar_analysis->cns_activity Investigate predicted stimulant/depressant effects anti_inflammatory Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema) sar_analysis->anti_inflammatory Test for anti-inflammatory properties pk_pd Pharmacokinetic/Pharmacodynamic Modeling cns_activity->pk_pd anti_inflammatory->pk_pd

Caption: Experimental workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound and its analogs, the following are detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from established methods for high-throughput screening of 5-HT2A receptor ligands.[7]

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]Ketanserin.

    • Non-specific competitor: Spiperone or unlabeled ketanserin.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-h5-HT2A cells by homogenization and centrifugation.

    • Resuspend the membrane pellet in assay buffer to a final protein concentration of 70-100 µ g/well .

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or 10 µM spiperone (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [3H]Ketanserin (final concentration ~1-2 nM).

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate at 50°C for 30-60 minutes.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay for Gs/Gi-Coupled Adrenergic Receptors

This protocol describes a common method for assessing the functional activity of compounds at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine if a test compound acts as an agonist or antagonist at a specific adrenergic receptor subtype (e.g., β2-adrenergic receptor) and to quantify its potency (EC50) or inhibitory activity (IC50).

  • Materials:

    • CHO or HEK293 cells stably expressing the adrenergic receptor of interest.

    • cAMP assay kit (e.g., Promega cAMP-Glo™).

    • Forskolin (for studying Gi-coupled receptors).

    • Isoproterenol (a known β-adrenergic agonist).

    • Propranolol (a known β-adrenergic antagonist).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Seed the cells in the white-walled plates and grow to 80-90% confluency.

    • On the day of the assay, replace the culture medium with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and incubate for 30 minutes.

    • For Agonist Testing: Add various concentrations of the test compound to the wells.

    • For Antagonist Testing (Gi-coupled): Add various concentrations of the test compound, followed by a fixed concentration of an agonist (e.g., UK-14304 for α2 receptors) after a brief pre-incubation.

    • For Antagonist Testing (Gs-coupled): Add various concentrations of the test compound, followed by a fixed concentration of an agonist (e.g., isoproterenol for β2 receptors).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Generate dose-response curves and calculate EC50 or IC50 values.

In Vivo Assays

1. Open-Field Test for CNS Activity

The open-field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[8][9]

  • Objective: To evaluate the potential stimulant or depressant effects of the test compound on the central nervous system.

  • Materials:

    • Open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material.

    • Video tracking software.

    • Adult male mice or rats.

    • Vehicle control and test compound solutions.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.

    • Record the animal's activity for a set period (e.g., 10-30 minutes) using the video tracking system.

    • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Clean the arena thoroughly between each animal to remove olfactory cues.

    • Compare the results from the compound-treated groups to the vehicle control group to determine if the compound has stimulant, depressant, or anxiolytic/anxiogenic effects.

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for evaluating the anti-inflammatory properties of novel compounds.[10][11]

  • Objective: To assess the potential anti-inflammatory effects of the test compound.

  • Materials:

    • Adult male rats (e.g., Wistar or Sprague-Dawley).

    • 1% (w/v) carrageenan solution in sterile saline.

    • Pletismometer or calipers to measure paw volume/thickness.

    • Vehicle control, positive control (e.g., indomethacin), and test compound solutions.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat.

    • Administer the test compound, positive control, or vehicle to the animals.

    • After 1 hour, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • A significant reduction in paw edema by the test compound indicates potential anti-inflammatory activity.

Conclusion

While direct experimental data for this compound is currently unavailable, a systematic analysis based on the structure-activity relationships of its analogs provides a strong foundation for predicting its biological activity. It is hypothesized that this compound will interact with adrenergic and serotonergic systems, with the meta-methoxy group and β-hydroxyl group playing key roles in determining its receptor affinity and functional profile. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Further research into this and related compounds could uncover novel pharmacological agents with therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of the full guide, including links to the cited literature.

Sources

Comparative Purity Analysis of Commercially Available 1-(3-Methoxyphenyl)propan-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthetic Intermediates

In the landscape of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of scientific validity, reproducibility, and ultimately, patient safety. 1-(3-Methoxyphenyl)propan-2-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even trace-level impurities can have profound consequences, potentially leading to the formation of toxic by-products, altered pharmacological activity, or complications in process scale-up. Therefore, a robust and multi-faceted analytical approach to purity verification is indispensable.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of commercially available this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to empower researchers to select the most appropriate methodology for their specific needs. The analytical methods described are designed to be self-validating systems, ensuring the integrity and reliability of the generated data.[1][2]

Anticipating the Unknown: Common Impurities in this compound

Effective purity analysis begins with an understanding of the potential impurities that may arise during synthesis and storage. The common synthetic pathways to this compound, such as the Grignard reaction between a 3-methoxybenzyl magnesium halide and propylene oxide, or the reduction of 1-(3-methoxyphenyl)-2-propanone, can introduce a predictable spectrum of related substances.[3]

Potential Impurities Include:

  • Starting Materials: Unreacted precursors such as 3-methoxyphenylacetone[3] or m-anisaldehyde.[4]

  • Positional Isomers: 1-(2-Methoxyphenyl)propan-2-ol and 1-(4-Methoxyphenyl)propan-2-ol, which can be notoriously difficult to separate due to their similar physical properties.

  • By-products of Synthesis: Dehydration products (e.g., 3-methoxy-1-propenylbenzene) or over-reduction products.

  • Residual Solvents: Ethers (diethyl ether, THF), hydrocarbons (hexanes, toluene), and esters (ethyl acetate) are commonly used in synthesis and purification and can remain in the final product.[5]

Orthogonal Approaches to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A multi-technique, or orthogonal, approach is essential for comprehensive impurity profiling.[6][7] We will now explore the application of GC-MS, HPLC, and NMR for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Vanguard

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it the premier choice for identifying residual solvents and many synthesis by-products.[8][9] The coupling of gas chromatography's separation capability with the structural identification power of mass spectrometry provides unparalleled sensitivity and specificity for amenable analytes.[10]

Expertise & Causality in Method Design

The choice of a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane) is deliberate. This stationary phase provides an effective balance of dispersive and dipole-dipole interactions, enabling the separation of the target analyte from both non-polar contaminants (like residual hexanes) and more polar, structurally related impurities. The temperature gradient is optimized to ensure sharp peaks for early-eluting volatile solvents while still allowing for the timely elution of the higher-boiling analyte and its isomers.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of high-purity dichloromethane or ethyl acetate. This dilution minimizes the risk of column overload while ensuring that trace impurities are within the instrument's detection limits.

  • Instrument Setup & Calibration:

    • Perform a system suitability check using a standard mixture containing the analyte and known potential impurities to verify resolution and response.

    • Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA).

  • Chromatographic Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio: 50:1 to avoid detector saturation by the main peak).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes (for separation of volatile solvents).

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 450 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity by area percent (Area of main peak / Total area of all peaks) * 100.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley). The mass spectrum for this compound is expected to show characteristic fragments.[11]

Workflow for GC-MS Purity Analysis

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the gold standard for the quantitative analysis of non-volatile organic impurities and the determination of assay purity for APIs.[6][12] Its high precision and the ability to separate compounds with very similar structures make it indispensable for resolving positional isomers.

Expertise & Causality in Method Design

A reversed-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like our analyte. The mobile phase, a gradient of acetonitrile and water, is chosen to provide a robust separation window. Acetonitrile is preferred over methanol for its lower viscosity and stronger elution strength for this class of compounds. A photodiode array (PDA) detector is crucial; it not only quantifies at a specific wavelength (e.g., 274 nm, an absorbance maximum for the methoxyphenyl group) but also provides UV spectra for all eluting peaks. This "peak purity" analysis is a self-validating mechanism, helping to ensure that a single chromatographic peak does not hide a co-eluting impurity.[12]

Experimental Protocol: HPLC-PDA Analysis
  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh ~20 mg of the sample and dissolve in 50 mL of 50:50 acetonitrile:water (v/v) to achieve a concentration of ~0.4 mg/mL.

    • Reference Standard: Prepare a solution of a certified reference standard of this compound at the same concentration.

  • Instrument Setup & System Suitability:

    • Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of the reference standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature: 30°C.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B.

      • 2-15 min: 30% to 80% B.

      • 15-17 min: 80% to 30% B.

      • 17-20 min: 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detector Conditions:

    • Detector: Photodiode Array (PDA).

    • Detection Wavelength: 274 nm.

    • Spectral Acquisition: 200-400 nm.

  • Data Analysis:

    • Identify the principal peak corresponding to this compound.

    • Calculate the area percentage of all other peaks to determine the level of related impurities.

    • Compare the UV spectrum of the main peak in the sample to that of the reference standard to confirm identity and assess peak purity.

Workflow for HPLC-PDA Purity Analysis

Caption: Workflow for HPLC-PDA analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Probe

While chromatography excels at separation and quantification, NMR spectroscopy provides unparalleled, definitive structural information.[13] It is the ultimate tool for identifying unknown impurities and confirming the structure of the main component without the need for a reference standard for every potential impurity.

Expertise & Causality in Method Design

A standard ¹H NMR spectrum provides a wealth of information. The chemical shifts, integration values (proton count), and coupling patterns act as a unique fingerprint for the molecule. For instance, the methoxy group will appear as a singlet around 3.8 ppm, and the aromatic protons will have specific shifts and splitting patterns characteristic of a 1,3-disubstituted benzene ring. An unknown impurity will generate its own set of signals, often allowing for its complete structural elucidation directly from the spectrum. ¹³C NMR and 2D-NMR techniques (like COSY and HSQC) can be employed for more complex structures. The choice of a deuterated solvent like CDCl₃ is standard for its excellent solubilizing power for this type of analyte and its single, well-defined residual solvent peak.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a clean NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Spectrometer: Bruker Avance 400 or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative accuracy).

    • Number of Scans: 16 (signal averaging to improve signal-to-noise).

    • Spectral Width: -2 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • Structural Interpretation:

    • Assign all peaks in the ¹H NMR spectrum to the protons of this compound.

    • Expected ¹H NMR Signals (in CDCl₃, approximate):

      • ~1.2 ppm (doublet, 3H, -CH₃)

      • ~2.7 ppm (multiplet, 2H, -CH₂-)

      • ~3.8 ppm (singlet, 3H, -OCH₃)

      • ~4.0 ppm (multiplet, 1H, -CH(OH)-)

      • ~6.7-7.2 ppm (multiplet, 4H, Aromatic protons)

    • Identify any unassigned peaks. Compare their chemical shifts and integrations to known spectra of potential impurities or use them to deduce the structure of unknown components. The relative integration of impurity peaks compared to the main component provides a semi-quantitative purity assessment.

Workflow for NMR Structural Verification

Caption: Workflow for NMR analysis of this compound.

Comparative Guide: Selecting the Right Tool for the Task

The choice of analytical technique is driven by the specific question being asked. Is the goal a rapid screen for volatile solvents, a high-precision assay value, or the definitive identification of an unknown contaminant?

Parameter GC-MS HPLC-PDA NMR Spectroscopy
Primary Application Analysis of volatile & semi-volatile impurities (e.g., residual solvents, by-products).Quantitative assay and analysis of non-volatile impurities (e.g., isomers, degradation products).Definitive structural confirmation and identification of unknown impurities.
Selectivity Excellent for volatile compounds. Isomer separation is column-dependent.Excellent for isomers and related substances. Method development may be required.Excellent for structural isomers; provides unique fingerprint.
Sensitivity Very high (ppm to ppb level) for amenable compounds.High (ppm level).Lower sensitivity (typically requires >0.1% impurity for detection).
Quantification Semi-quantitative (area %) without standards; fully quantitative with standards.High precision and accuracy for quantification (gold standard).Semi-quantitative by integration; qNMR with internal standard is highly accurate.
Information Provided Retention time, mass spectrum (fragmentation pattern).Retention time, UV-Vis spectrum.Chemical shifts, coupling constants, integration (atomic connectivity).
Throughput Moderate (20-30 min/sample).Moderate (15-25 min/sample).Low (5-15 min/sample for ¹H, but requires expert interpretation).
Self-Validation Library matching of mass spectra.Peak purity analysis via PDA.Predictable spectral patterns based on chemical structure.

Conclusion: An Integrated Strategy for Assured Quality

For a comprehensive purity assessment of commercially available this compound, a single method is insufficient. A robust quality control strategy integrates the strengths of all three techniques:

  • Initial Screening (NMR): Use ¹H NMR as the first-pass analysis to confirm the bulk material's identity and to detect any significant impurities (>0.1%). It provides the most trustworthy structural overview.

  • Volatile and Solvent Analysis (GC-MS): Employ GC-MS to specifically identify and quantify residual solvents and other volatile organic impurities that may not be visible by other techniques.

  • Precise Quantification (HPLC): Utilize a validated HPLC method to obtain a precise assay value and to quantify non-volatile related substances, particularly positional isomers.

By adopting this integrated, orthogonal approach, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

  • RIFM fragrance ingredient safety assessment, 1-(p-methoxyphenyl)-2-propanone, CAS Registry Number 122-84-9. (2024). Food and Chemical Toxicology.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2021). MDPI. Available at: [Link]

  • 1-(3-methoxyphenyl)propan-1-ol | CAS#:52956-27-1. Chemsrc. Available at: [Link]

  • This compound | C10H14O2. PubChem. Available at: [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. (2007). ResearchGate. Available at: [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2009). Pharmaceutical Technology. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2019). ResearchGate. Available at: [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (1998). PubMed. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025). Biological and Molecular Chemistry. Available at: [Link]

  • 1-(3-Methoxyphenyl)-2-propanone. ChemBK. Available at: [Link]

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  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). NIMS University. Available at: [Link]

  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Magnetic Resonance Database. Available at: [Link]

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  • Impurity Profiling in different analytical techniques. (2024). IJNRD. Available at: [Link]

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Mastering Isomeric Purity: A Technical Guide to 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the isomeric purity of 1-(3-Methoxyphenyl)propan-2-ol , a critical chiral building block in the synthesis of central nervous system (CNS) agents and advanced lignin model systems.

Executive Summary

In pharmaceutical development, particularly for opioids and analgesics structurally related to tapentadol or tramadol, the stereochemical integrity of the phenyl-propyl scaffold is non-negotiable. This compound contains a single chiral center at the C2 position. The biological activity of downstream derivatives often hinges on the specific spatial arrangement of the hydroxyl group—where the (


)-enantiomer may exhibit vastly different pharmacokinetics or receptor binding affinity compared to the (

)-form.

This guide moves beyond basic synthesis, offering a comparative analysis of resolution strategies and rigorous analytical validation protocols to ensure


 enantiomeric excess (ee).

Part 1: The Criticality of Stereochemistry

The 3-methoxyphenyl moiety is a "privileged structure" in medicinal chemistry. The specific orientation of the C2-hydroxyl group in this compound dictates the trajectory of subsequent nucleophilic substitutions (e.g., Mitsunobu reactions) or oxidation states.

  • (

    
    )-Enantiomer:  Often preferred for specific enzyme inhibition pathways or as a precursor for stereoinversion to (
    
    
    
    )-amines.
  • (

    
    )-Enantiomer:  Frequently associated with higher potency in specific adrenergic or opioid receptor subclasses when incorporated into larger scaffolds.
    
  • Racemic Mixture: Suitable only for initial non-chiral structure-activity relationship (SAR) screens; use in late-stage development is a regulatory dead-end.

Part 2: Comparative Synthesis Routes (The Alternatives)

We compare three distinct methodologies for accessing high-purity isomers.

Method A: Biocatalytic Kinetic Resolution (The Precision Route)

Best for: High optical purity (>99% ee) on gram-scale.

This method utilizes lipases to selectively acetylate one enantiomer of the racemic alcohol, leaving the other unreacted.

  • Catalyst: Pseudomonas fluorescens lipase (Amano Ak) or Thermomyces lanuginosus (TLL).[1]

  • Acyl Donor: Vinyl acetate (irreversible).

  • Mechanism: The lipase active site preferentially binds the (

    
    )-enantiomer (following Kazlauskas’ rule), converting it to the acetate ester, while the (
    
    
    
    )-alcohol remains free.
Method B: Asymmetric Transfer Hydrogenation (The Scalable Route)

Best for: Multi-kilogram synthesis with moderate-to-high purity.

Direct reduction of 1-(3-methoxyphenyl)propan-2-one using a chiral ruthenium catalyst.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.

  • Mechanism: Metal-ligand bifunctional catalysis facilitates hydride transfer to the si-face or re-face of the ketone.

Comparative Performance Data
FeatureBiocatalytic Resolution (Method A)Asymmetric Hydrogenation (Method B)Racemic Reduction + Chiral Prep HPLC
Enantiomeric Excess (ee) > 99.5% (Excellent)90% - 96% (Good)> 99.9% (Perfect but costly)
Theoretical Yield Max 50% (for one enantiomer)100% 50%
Cost Efficiency Medium (Enzyme recycling)High (Catalyst cost is low per kg)Low (Solvent/Column intensive)
Scalability Linear (Batch size limited by enzyme)Exponential (Easy scale-up)Linear (Column overload risk)
Synthesis Workflow Diagram

SynthesisPathways Ketone Starting Material: 1-(3-Methoxyphenyl)propan-2-one ChemCat Ru-Catalyst (Noyori) Ketone->ChemCat Rac_Alcohol Racemic Alcohol Ketone->Rac_Alcohol NaBH4 Red. R_Alcohol (R)-Alcohol (95% ee) ChemCat->R_Alcohol Asymm. Red. Lipase Lipase (Amano AK) + Vinyl Acetate Rac_Alcohol->Lipase S_Alcohol (S)-Alcohol (>99% ee) Lipase->S_Alcohol Unreacted R_Acetate (R)-Acetate (Ester) Lipase->R_Acetate Acylated

Figure 1: Comparison of Asymmetric Hydrogenation vs. Biocatalytic Kinetic Resolution pathways.

Part 3: Analytical Validation Protocols

Trust is established through verification. A standard C18 HPLC column cannot distinguish these enantiomers. You must use a Chiral Stationary Phase (CSP).

Protocol: Chiral HPLC Determination

This protocol is self-validating; if the resolution factor (


) is 

, the method requires optimization.

Equipment: HPLC with UV Diode Array Detector (DAD). Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: Hexane : Isopropanol (90:10 v/v). Note: Anisole derivatives often require slightly more polar modifiers than simple benzenes. Flow Rate: 1.0 mL/min. Temperature: 25°C. Detection: 274 nm (Absorption max of the anisole ring).

Step-by-Step Workflow:

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemic Standard: Inject the racemic mixture (from NaBH4 reduction) to establish retention times for (

    
    ) and (
    
    
    
    ).
    • Target: Split peaks with baseline separation.

  • Sample Injection: Inject your synthesized product.

  • Calculation:

    
    
    
Analytical Decision Logic

AnalyticalLogic Start Sample: this compound Screen Screen Column: Chiralpak AD-H Hexane/IPA (90:10) Start->Screen Check Check Resolution (Rs) Screen->Check Pass Rs > 1.5 Valid Method Check->Pass Yes Fail Rs < 1.5 Co-elution Check->Fail No Optimize1 Decrease Flow (0.5 mL/min) Lower Temp (15°C) Fail->Optimize1 Peak Overlap Optimize2 Switch Column (Chiralpak OD-H or OJ) Fail->Optimize2 No Separation Optimize1->Check Optimize2->Check

Figure 2: Decision tree for optimizing chiral HPLC separation.

Part 4: Experimental Data & Performance Application

To demonstrate the impact of isomeric purity, we consider a Mitsunobu Inversion scenario, a common next step for this alcohol to install an amine (e.g., for Tapentadol analogs).

Case Study: Synthesis of Chiral Amine

Reaction: this compound + Phthalimide + DIAD/PPh3


 Inverted Amine.
Input Alcohol PurityReaction OutcomeBiological Risk
99.9% ee (

)
Yields >99% (

)-Amine product.
High potency, specific target binding.
90% ee (

)
Yields 90% (

)-Amine, 10% (

)-Amine.
The 10% impurity may act as a competitive antagonist, reducing efficacy by 30-40% in sensitive assays.
Racemic 50/50 Mixture.Failed Assay. Data uninterpretable due to mixed agonist/antagonist effects.

Insight: In biological systems, the "wrong" isomer is not just inert; it is often an active impurity that skews toxicity profiles and ADME (Absorption, Distribution, Metabolism, Excretion) data.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link] (General reference for Chiralpak AD/OD column selection logic).

  • MDPI Catalysts. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. Retrieved from [Link] (Validates Lipase Amano AK/TLL protocols for this structural class).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 34322-78-6 Synonyms: 1-(3-Methoxyphenyl)-2-propanol; 1-(m-Anisyl)-2-propanol Chemical Class: Aromatic Alcohol / Ether Derivative[1]

Executive Safety Summary

For Immediate Attention: 1-(3-Methoxyphenyl)propan-2-ol is a bifunctional organic intermediate containing both a secondary alcohol and a methoxy-substituted aromatic ring. While often less volatile than lower-molecular-weight alcohols (like isopropanol), its lipophilic aromatic structure increases the potential for dermal absorption and skin sensitization .

The Critical Hazard: Standard laboratory nitrile gloves may offer insufficient protection during prolonged contact. The methoxy-phenyl group increases the solvent's ability to permeate thin rubber membranes compared to aliphatic alcohols. Treat this compound as a skin-penetrating irritant.

Risk Assessment & Physicochemical Drivers

Expertise Note: PPE selection is derived from "read-across" toxicological principles, as specific permeation data for CAS 34322-78-6 is rare.

PropertyValue (Approx.)Safety Implication
Physical State Viscous LiquidSplash risk is higher during transfer; droplets adhere to surfaces/PPE.
Flash Point >95°C (Est.)Combustible, not highly flammable.[2] Standard fire safety applies, but vapor explosion risk is lower than solvents like Acetone.
Solubility Organic SolventsHighly soluble in lipids; facilitates transport across the skin barrier.
Reactivity StableAvoid strong oxidizing agents (e.g., Nitric Acid, Peroxides) which can react violently with the alcohol group.[3]

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes barrier integrity over dexterity for this specific compound.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile (Double Gloved) Min. Thickness: 5 mil (0.12 mm)Standard nitrile provides fair resistance to alcohols but degrades faster against aromatic ethers. Double gloving creates a sacrificial outer layer.
Hand Protection (Immersion) Silver Shield / Laminate Critical: If cleaning a spill or performing scale-up synthesis, nitrile is insufficient. Laminate gloves provide >480 min breakthrough time against aromatics.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the compound's viscosity. A splash will cling to the face; unsealed eyewear allows seepage.
Respiratory Fume Hood Primary control. If handling outside a hood (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required.
Body Defense Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system: Check-Do-Verify .

Phase A: Pre-Handling Validation
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Compatibility Check: If dissolving this compound, verify your solvent (e.g., DCM, Ethyl Acetate) does not degrade your selected PPE faster than the compound itself.

  • The "Breakthrough" Marker: Pro-Tip: If wearing double gloves, wear a colored pair (e.g., blue) under a white pair. If the white outer glove becomes translucent or discolored, immediate change is required.

Phase B: Active Handling (Synthesis/Transfer)
  • Viscosity Management: This compound can be syrupy. Use wide-bore pipette tips or glass pipettes to prevent back-pressure splashing.

  • Static Control: Although flash point is high, always ground glass vessels. The friction of viscous fluid transfer can generate static charge.

  • Spill containment: Perform all transfers over a secondary containment tray (spill tray).

Phase C: Decontamination & Disposal
  • The "Roll-Down" Doffing:

    • Grasp the outer glove at the wrist.

    • Peel it away from the body, turning it inside out.

    • Crucial: Do not snap gloves; this aerosolizes microscopic droplets remaining on the surface.

  • Waste Segregation:

    • Liquid Waste: Halogenated vs. Non-Halogenated (depending on co-solvents). Segregate from strong oxidizers.[3]

    • Solid Waste: Contaminated paper towels/gloves must go into "Hazardous Solid Waste," not regular trash, due to potential environmental toxicity of methoxy-aromatics.

Emergency Response Logic

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[3]

    • Contraindication:Do NOT use ethanol or acetone to wash skin. These solvents increase skin permeability and will drive the this compound deeper into the dermis.

  • Eye Contact:

    • Flush for 15 minutes. Lift eyelids to ensure the viscous liquid is washed out of the fornix (corners of the eye).

Process Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol Start START: Chemical Retrieval RiskCheck Risk Assessment: Check Volume & Solvent Start->RiskCheck PPE_Select PPE Selection: Splash (Nitrile) vs. Immersion (Laminate) RiskCheck->PPE_Select HoodCheck Engineering Control: Fume Hood Airflow > 100 fpm? PPE_Select->HoodCheck HoodCheck->Start No (Fix Airflow) Handling Active Handling: Use Secondary Containment HoodCheck->Handling Yes SpillEvent Spill / Exposure? Handling->SpillEvent Decon Decontamination: Wash Tools, Doff Gloves (Inside-Out) SpillEvent->Decon No Emerg EMERGENCY RESPONSE: Soap/Water Wash (No Solvents) SpillEvent->Emerg Yes Disposal Disposal: Segregate Organic Waste Decon->Disposal Emerg->Disposal

Caption: Operational workflow for handling this compound, prioritizing engineering controls and emergency decision paths.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12499852, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals: Classification and Labelling Inventory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.